Doramapimod
Description
This compound is a P38 MAP kinase inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
p38 MAP kinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048957 | |
| Record name | Doramapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285983-48-4 | |
| Record name | Doramapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doramapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doramapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03044 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doramapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DORAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doramapimod: A Technical Guide to its Mechanism of Action in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, primarily through its control over the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. This compound's targeted inhibition of p38 MAPK has positioned it as a significant compound of interest for therapeutic intervention in these conditions.[3] This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK enzyme. Its mechanism is unique among kinase inhibitors.
-
Allosteric Binding: this compound is a diaryl urea compound that binds to an allosteric site on the p38 MAPK, distinct from the ATP-binding pocket.[1][4]
-
DFG-Out Conformation: This binding stabilizes the kinase in an inactive conformation known as the "DFG-out" state, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[1][5] This conformational change prevents the binding of ATP and hinders the activation of p38 MAPK by upstream kinases, such as MKK4 and MKK6.[4][6]
-
High Affinity and Slow Dissociation: The interaction is characterized by high affinity, with a dissociation constant (Kd) of 0.1 nM for p38α, and slow binding and dissociation kinetics.[6][7] This prolonged engagement with the target contributes to its potent and sustained inhibitory activity.
By blocking p38 MAPK, this compound prevents the phosphorylation of a wide array of downstream substrates. These include other kinases and transcription factors that are essential for the transcriptional and translational upregulation of inflammatory mediators.[8] The ultimate result is a powerful suppression of the inflammatory cascade.
Signaling Pathway Visualization
The following diagram illustrates the p38 MAPK signaling pathway and the specific point of inhibition by this compound.
Data Presentation
The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| p38α MAPK | Cell-free IC50 | 38 nM | [2][6] |
| p38β MAPK | Cell-free IC50 | 65 nM | [2][6] |
| p38γ MAPK | Cell-free IC50 | 200 nM | [2][6] |
| p38δ MAPK | Cell-free IC50 | 520 nM | [2][6] |
| p38α MAPK | Dissociation Constant (Kd) | 0.1 nM | [2][6] |
| TNF-α Production | LPS-stimulated THP-1 cells (EC50) | 16-22 nM | [6] |
| B-Raf | Cell-free IC50 | 83 nM | [2][6] |
| c-Raf-1 | Cell-free IC50 | 1.4 nM | [6] |
| Jnk2α2 | Cell-free IC50 | 0.1 nM | [6] |
| Abl | Cell-free IC50 | 14.6 µM | [6] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Kd: Dissociation constant.
Table 2: In Vivo Efficacy of this compound in Inflammatory Models
| Model | Species | Key Findings | Reference |
| Mycobacterium tuberculosis (Mtb) Infection | Mouse (C57BL/6) | Significantly reduced lung levels of IL-6, TNF, IL-12p40, IFNγ, IL-1β, and IL-17A. Attenuated pulmonary tissue inflammation and granuloma formation. | [9][10] |
| LPS-Induced Endotoxemia | Horse | Significantly decreased heart rate (P=0.02), rectal temperature (P=0.02), and concentrations of TNF-α and IL-1β (P=0.03) compared to placebo. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings.
Protocol 1: In Vivo Mtb Infection Model in Mice[9][10]
-
Animals: C57BL/6 mice.
-
Infection: Mice were infected via the aerosol route with approximately 100 colony-forming units (CFU) of Mycobacterium tuberculosis H37Rv.
-
Treatment: For chronic infection studies, treatment began 28 days post-infection. This compound was administered daily by oral gavage at a concentration of 30 mg/kg body weight, using PEG400 as the vehicle. Control groups received the vehicle alone.
-
Analysis: At specified time points (e.g., 42 and 56 days post-infection), mice were sacrificed. Lungs were homogenized for quantification of cytokine levels using a Cytometric Bead Array. Lung tissue was also fixed for histopathological analysis to assess inflammation and granuloma formation. Spleen and lung homogenates were used to determine bacterial loads via CFU enumeration.
Protocol 2: In Vitro Cytokine Inhibition Assay in Equine Whole Blood[13]
-
Sample Collection: Whole blood was collected from healthy horses.
-
Incubation: Aliquots of whole blood were diluted 1:1 with cell culture medium.
-
Stimulation: Inflammation was induced by adding bacterial toxins: 1 µg/mL of lipopolysaccharide (LPS), lipoteichoic acid (LTA), or peptidoglycan (PGN).
-
Inhibition: Samples were co-incubated with increasing concentrations of this compound, ranging from 3 x 10⁻⁸ M to 10⁻⁵ M.
-
Measurement: After 21 hours of incubation, the activity of TNF-α and IL-1β in the plasma supernatant was measured using specific cell bioassays. IC50 values were calculated to determine the potency of inhibition for each toxin.
Experimental Workflow Visualization
The following diagram outlines the workflow for the in vivo mouse model of Mtb infection.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of p38 MAPK. Its mechanism of action, centered on stabilizing the inactive DFG-out conformation of the kinase, leads to a robust suppression of pro-inflammatory cytokine production. Quantitative data from both in vitro and in vivo models demonstrate its significant anti-inflammatory activity at nanomolar concentrations. The detailed experimental protocols provided herein offer a framework for further investigation into its therapeutic potential across a spectrum of inflammatory diseases.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Allosteric Advantage: A Technical Guide to the Binding Affinity and Kinetics of BIRB 796 with p38 MAPK
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity and kinetics of the potent and selective inhibitor, BIRB 796, with its target, the p38 mitogen-activated protein kinase (MAPK). A comprehensive understanding of these parameters is crucial for the development of effective therapeutics targeting the p38 MAPK signaling pathway, which is implicated in a multitude of inflammatory diseases and cancers. This document provides a detailed overview of the quantitative binding data, the experimental methodologies used to obtain this data, and a visual representation of the relevant biological pathways and experimental workflows.
Executive Summary
BIRB 796, also known as Doramapimod, is a diaryl urea compound that distinguishes itself from many other kinase inhibitors through its unique allosteric binding mechanism. Instead of competing directly with ATP at the kinase's active site, BIRB 796 binds to a spatially distinct, allosteric pocket. This binding event induces a significant conformational change in the kinase, stabilizing an inactive state and thereby preventing its activation by upstream kinases. This mode of action contributes to its high affinity and slow dissociation kinetics, resulting in a prolonged duration of action.
Quantitative Binding Affinity and Kinetics of BIRB 796
The interaction of BIRB 796 with the various isoforms of p38 MAPK has been extensively characterized. The following tables summarize the key quantitative data for binding affinity (Kd and IC50) and kinetic parameters.
Table 1: Binding Affinity of BIRB 796 for p38 MAPK Isoforms
| Isoform | Kd (Dissociation Constant) | IC50 (Half-maximal Inhibitory Concentration) | Cell Type/Assay Condition |
| p38α | 0.1 nM[1] | 38 nM[1][2] | THP-1 cells (Kd), Cell-free assay (IC50) |
| p38β | - | 65 nM[1][2] | Cell-free assay |
| p38γ | - | 200 nM[1][2] | Cell-free assay |
| p38δ | - | 520 nM[1][2] | Cell-free assay |
Table 2: Kinetic Parameters of BIRB 796 Binding to p38α MAPK
| Parameter | Value | Description |
| Association Rate (kon) | Slow | Rate at which BIRB 796 binds to p38α MAPK.[3] |
| Dissociation Rate (koff) | Slow | Rate at which the BIRB 796-p38α MAPK complex dissociates.[3] |
The picomolar dissociation constant (Kd) for p38α highlights the exceptionally high affinity of BIRB 796 for its primary target.[1] The IC50 values indicate potent inhibition of all four p38 MAPK isoforms, albeit with a preference for p38α and p38β.[1][2][4] The slow association and dissociation rates are characteristic of its allosteric binding mechanism and contribute to its sustained inhibitory effect.[3]
Experimental Protocols
The determination of the binding affinity and kinetics of kinase inhibitors like BIRB 796 relies on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Determination of Dissociation Constant (Kd) using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (BIRB 796) to a protein (p38 MAPK), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Recombinant human p38α MAPK is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
BIRB 796 is dissolved in the same ITC buffer to the desired concentration. A small percentage of DMSO may be used to aid solubility, in which case the same percentage must be present in the protein solution to minimize heats of dilution.
-
All solutions are degassed prior to use to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
The sample cell of the microcalorimeter is filled with the p38α MAPK solution (typically in the low micromolar range).
-
The injection syringe is filled with the BIRB 796 solution (typically 10-20 fold higher concentration than the protein).
-
A series of small, precise injections of the BIRB 796 solution are made into the sample cell containing the p38α MAPK solution at a constant temperature.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The resulting binding isotherm (heat change as a function of the molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software.
-
This analysis yields the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Determination of IC50 using a Kinase Activity Assay (e.g., LANCE TR-FRET)
Kinase activity assays measure the ability of an inhibitor to block the catalytic activity of the kinase. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LANCE, are commonly used for their high sensitivity and homogeneous format.
Methodology:
-
Reagent Preparation:
-
A reaction buffer is prepared containing a suitable buffer (e.g., HEPES), MgCl2, a phosphopeptide substrate for p38 MAPK (e.g., a peptide derived from ATF2), and ATP.
-
A stock solution of BIRB 796 is prepared in DMSO and then serially diluted to create a range of concentrations.
-
The p38α MAPK enzyme is diluted to the appropriate concentration in the reaction buffer.
-
Detection reagents are prepared, including a Europium-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor 647-labeled anti-tag antibody (e.g., anti-GST, if a GST-tagged substrate is used) (acceptor).
-
-
Assay Procedure:
-
The serially diluted BIRB 796 or DMSO (as a control) is added to the wells of a microplate.
-
The p38α MAPK enzyme is then added to the wells and pre-incubated with the inhibitor for a defined period.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped by the addition of a solution containing EDTA and the TR-FRET detection reagents.
-
-
Data Acquisition and Analysis:
-
The plate is incubated to allow for the binding of the detection antibodies to the phosphorylated substrate.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the Europium donor and measures the emission from both the donor and the acceptor.
-
The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (more phosphorylated substrate), while a low ratio indicates inhibition.
-
The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Determination of Kinetic Parameters (kon and koff) using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding and dissociation of molecules in real-time, allowing for the determination of the association (kon) and dissociation (koff) rate constants.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant p38α MAPK is immobilized onto the activated sensor chip surface via amine coupling.
-
The remaining active sites on the surface are deactivated using ethanolamine.
-
A reference flow cell is prepared in the same way but without the immobilized kinase to subtract non-specific binding.
-
-
Binding and Dissociation Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor chip surface to establish a stable baseline.
-
A series of different concentrations of BIRB 796 (the analyte) are injected over the immobilized p38α MAPK surface for a specific duration (association phase).
-
The running buffer is then flowed over the surface again, and the dissociation of the BIRB 796-p38α MAPK complex is monitored (dissociation phase).
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the sensorgrams from the kinase-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
The association and dissociation phases of the resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff). The dissociation constant (Kd) can also be calculated from the ratio of these rates (koff/kon).
-
Visualizing the Molecular Landscape
To better understand the context of BIRB 796's action and the experimental approaches used to characterize it, the following diagrams have been generated.
Caption: The p38 MAPK signaling cascade and the inhibitory action of BIRB 796.
Caption: Workflow for determining the binding affinity and kinetics of BIRB 796.
Conclusion
BIRB 796 stands as a paradigm of a highly potent and selective kinase inhibitor, distinguished by its allosteric mechanism of action. The comprehensive quantitative data on its binding affinity and kinetics, obtained through rigorous experimental methodologies, provide a solid foundation for its further development and for the design of next-generation p38 MAPK inhibitors. The detailed protocols and visual aids presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to advance their research in this critical area of therapeutic intervention.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. p38MAPK pathway inhibition assay [bio-protocol.org]
- 4. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Doramapimod: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This small molecule, belonging to the pyrazole derivative class, has been a subject of extensive research due to the central role of the p38 MAPK signaling pathway in inflammatory processes.[3][4][5] Initially developed by Boehringer Ingelheim, this compound has been investigated for its therapeutic potential in a range of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Discovery and Initial Characterization
This compound emerged from efforts to identify novel anti-inflammatory agents by targeting the p38 MAPK pathway, a key regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2] It was identified as a member of the diaryl urea class of inhibitors that uniquely binds to an allosteric site on the p38 MAP kinase.[2][6] This binding induces a significant conformational change in the enzyme, particularly in the Asp-Phe-Gly (DFG) motif within the active site, which indirectly prevents the binding of ATP.[2][6][7] This novel mechanism of action contributes to its high affinity and slow dissociation rate from the target kinase.[7]
Mechanism of Action: Allosteric Inhibition of p38 MAPK
The p38 MAPK signaling cascade is a crucial pathway that responds to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress, leading to the activation of various transcription factors.[4] There are four main isoforms of p38 MAPK: α, β, γ, and δ.[6][8] this compound acts as a pan-p38 MAPK inhibitor, affecting all four isoforms, with the highest potency against the ubiquitously expressed p38α isoform.[1][6][9]
By binding to an allosteric pocket, this compound locks the kinase in an inactive conformation, preventing its activation by upstream kinases such as MKK6 and MKK4.[1][8] This ultimately blocks the downstream phosphorylation of various substrates, including other kinases and transcription factors, thereby inhibiting the inflammatory response.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Kd | Cell Line/System | Reference(s) |
| p38α MAPK | Cell-free | 38 nM | 0.1 nM | THP-1 cells | [1][9][10] |
| p38β MAPK | Cell-free | 65 nM | - | - | [1][9][10] |
| p38γ MAPK | Cell-free | 200 nM | - | - | [1][9][10] |
| p38δ MAPK | Cell-free | 520 nM | - | - | [1][9][10] |
| B-Raf | - | 83 nM | - | - | [1][9] |
| Abl | - | 14.6 µM | - | - | [10] |
| JNK2 | - | - | - | 330-fold less selective vs p38α | [1] |
| TNF-α release | Cell-based | 18 nM (EC50: 16-22 nM) | - | LPS-stimulated THP-1 cells | [10][11] |
Table 2: In Vitro Proliferative and Cytotoxic Effects of this compound
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference(s) |
| U87 Glioblastoma | CCK-8 | IC50 | 34.96 µM (48h) | Inhibition of proliferation | [8] |
| U251 Glioblastoma | CCK-8 | IC50 | 46.30 µM (48h) | Inhibition of proliferation | [8] |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Condition | Dosage | Route | Effect | Reference(s) |
| LPS-stimulated mice | Endotoxemia | 10 mg/kg | Oral | 65% inhibition of TNF-α synthesis | [12] |
| LPS-stimulated mice | Endotoxemia | 30 mg/kg | - | 84% inhibition of TNF-α | [1][10] |
| Collagen-induced arthritis mice | Arthritis | 30 mg/kg qd | Oral | 63% inhibition of arthritis severity | [12] |
| Mtb-infected C57BL/6 mice | Tuberculosis (acute) | 30 mg/kg | Oral gavage | Reduced lung inflammation | [13] |
| Mtb-infected C57BL/6 mice | Tuberculosis (chronic) | 30 mg/kg qd | - | Reduced bacterial load in lungs and spleens (with antibiotics) | [13] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the development of this compound.
In Vitro Kinase Inhibition Assay (Cell-free)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different p38 MAPK isoforms.
-
Protocol:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ) were used.
-
The kinase reaction was initiated by adding ATP to a mixture containing the respective p38 isoform, a substrate peptide, and varying concentrations of this compound.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate was quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1][9][10]
-
TNF-α Release Assay in THP-1 Cells
-
Objective: To assess the functional inhibition of the p38 MAPK pathway by measuring the suppression of TNF-α production in a human monocytic cell line.
-
Protocol:
-
THP-1 cells were pre-incubated with various concentrations of this compound for 30 minutes.
-
The cells were then stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
The cell cultures were incubated overnight (18-24 hours).
-
The supernatant was collected, and the concentration of human TNF-α was determined using a commercially available ELISA kit.
-
The EC50 value (the concentration of this compound that causes a 50% reduction in TNF-α production) was determined by non-linear regression analysis of the dose-response curve.[10]
-
Cell Proliferation (CCK-8) Assay
-
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
-
Protocol:
-
Human glioblastoma cell lines (U87 and U251) were seeded in 96-well plates.
-
The cells were treated with a range of concentrations of this compound (e.g., 0-64 µM) for 24 and 48 hours.
-
After the treatment period, Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for a specified time.
-
The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated) cells, and the IC50 values were determined.[8]
-
5-Ethynyl-2'-deoxyuridine (EdU) Staining Assay
-
Objective: To assess the effect of this compound on DNA synthesis, a marker of cell proliferation.
-
Protocol:
-
Cells (e.g., U87 and U251) were seeded in 96-well plates and treated with different concentrations of this compound for 48 hours.
-
The cells were then incubated with 50 µM EdU for 12 hours.
-
The cells were fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and then incubated with an Apollo reaction mixture to label the incorporated EdU.
-
The cell nuclei were counterstained with Hoechst 33342.
-
Fluorescence images were captured using a fluorescence microscope to visualize and quantify the proportion of EdU-positive cells.[8]
-
In Vivo Murine Model of Endotoxemia
-
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
-
Protocol:
-
Mice were administered this compound (e.g., 10 mg/kg or 30 mg/kg) orally.
-
After a specified period, the mice were challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Blood samples were collected at various time points after the LPS challenge.
-
The levels of serum TNF-α were measured using an ELISA kit.
-
The percentage inhibition of TNF-α production was calculated by comparing the this compound-treated group to the vehicle-treated control group.[10][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the preclinical development of a p38 MAPK inhibitor.
Clinical Development and Current Status
This compound advanced into clinical trials for several inflammatory conditions. A Phase I single oral dose trial was completed to characterize its excretion and metabolism.[5] A Phase II trial was initiated to investigate the efficacy and safety of this compound in patients with active rheumatoid arthritis who had failed at least one disease-modifying antirheumatic drug (DMARD).[5] However, the development of this compound for these indications was ultimately discontinued.[3] Despite this, this compound remains a valuable tool compound for research into the roles of the p38 MAPK pathway in various diseases, including cancer and neurodegenerative disorders.[7][8] More recently, its potential as a dual "antiviral-anti-inflammatory" agent against COVID-19 has been explored through computational studies.[5]
Conclusion
This compound represents a significant achievement in kinase inhibitor drug discovery, characterized by its novel allosteric mechanism of action that confers high potency and selectivity for p38 MAPK. While its clinical development for major inflammatory diseases was halted, the extensive preclinical and early clinical data generated for this compound continue to provide valuable insights for researchers. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working on p38 MAPK and related signaling pathways. The story of this compound underscores the complexities of translating potent in vitro and in vivo activity into clinical efficacy and highlights the ongoing importance of this compound as a research tool.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Doramapimod in the Modulation of Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, playing a central role in the production of a wide array of pro-inflammatory cytokines. Consequently, this compound has been investigated as a potential therapeutic agent for a variety of inflammatory diseases. This technical guide provides an in-depth overview of the in vitro activity of this compound, with a specific focus on its impact on cytokine production. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to effectively evaluate and utilize this compound in a laboratory setting.
Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38 MAPK.[2][3] This inhibition prevents the downstream phosphorylation of transcription factors and other proteins that are crucial for the expression of pro-inflammatory cytokine genes. By disrupting this signaling cascade, this compound effectively reduces the production and release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5][6][7]
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound against p38 MAPK isoforms and its effect on cytokine production in various in vitro models.
Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms
| Isoform | IC50 (nM) | Assay Type |
| p38α | 38 | Cell-free |
| p38β | 65 | Cell-free |
| p38γ | 200 | Cell-free |
| p38δ | 520 | Cell-free |
Data sourced from multiple studies.[1]
Table 2: In Vitro Inhibition of Cytokine Production by this compound
| Cytokine | Cell Type | Stimulant | IC50 (nM) | Species |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 21 | Human |
| TNF-α | Human Whole Blood | Lipopolysaccharide (LPS) | 960 | Human |
| TNF-α | THP-1 (human monocytic cell line) | Lipopolysaccharide (LPS) | 18 | Human |
| IL-1β | Equine Whole Blood | Lipopolysaccharide (LPS) | Potent Inhibition (IC50 not specified) | Equine |
| IL-6 | Bone Marrow Stromal Cells (BMSCs) | TNF-α and TGF-β1 | Downregulation (IC50 not specified) | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro activity of this compound on cytokine production.
Human Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Objective: To isolate PBMCs from whole blood for use in cytokine release assays.
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
In Vitro Cytokine Release Assay using Human PBMCs
-
Objective: To quantify the inhibitory effect of this compound on LPS-induced cytokine production in human PBMCs.
-
Materials:
-
Isolated human PBMCs
-
This compound (BIRB 796)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Human TNF-α, IL-1β, IL-6, and IL-8 ELISA kits or a multiplex cytokine assay kit
-
-
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Calculate the IC50 values for the inhibition of each cytokine using appropriate software.
-
THP-1 Cell Culture and Cytokine Inhibition Assay
-
Objective: To assess the effect of this compound on cytokine production in a human monocytic cell line.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound (BIRB 796)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Culture THP-1 cells in suspension.
-
(Optional) For adherent macrophage-like cells, differentiate THP-1 cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
Seed the THP-1 cells (or differentiated macrophages) in a 96-well plate.
-
Follow the same pre-incubation, stimulation, and supernatant collection steps as described in the PBMC assay (Protocol 2).
-
Quantify TNF-α levels in the supernatant using an ELISA kit.[8]
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Applications - CAT N°: 10460 [bertin-bioreagent.com]
Doramapimod (BIRB 796): An In-depth Technical Guide to its Kinase Selectivity Profile
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive analysis of the kinase selectivity profile of Doramapimod (also known as BIRB 796), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. The document details its binding affinities, inhibitory concentrations against a panel of kinases, the experimental methodologies used for these determinations, and the signaling pathways it modulates.
Introduction
This compound (BIRB 796) is a small molecule inhibitor belonging to the diaryl urea class of compounds.[1] It is a highly potent, orally active inhibitor of p38 MAPK, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3][4] this compound binds to a unique allosteric, non-ATP competitive site on the p38 kinase, a mechanism that confers high affinity and selectivity.[5][6][7] Understanding the precise kinase selectivity profile is critical for assessing its therapeutic potential and predicting potential off-target effects. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Target Selectivity Profile: Quantitative Data
The selectivity of this compound has been evaluated against numerous kinases using various in vitro assays. The data presented below summarizes its inhibitory potency (IC50) and binding affinity (Kd).
Primary Targets and Key Off-Targets
This compound is a pan-inhibitor of p38 MAPK isoforms and also exhibits activity against a limited number of other kinases at nanomolar concentrations.[8][9]
| Target Kinase | Assay Type | Potency Value (nM) | Reference |
| p38α MAPK | Cell-free IC50 | 38 | [8][10][11][12] |
| THP-1 cells Kd | 0.1 | [8][10][11][13] | |
| p38β MAPK | Cell-free IC50 | 65 | [8][10][11][12] |
| p38γ MAPK | Cell-free IC50 | 200 | [8][10][11][12] |
| p38δ MAPK | Cell-free IC50 | 520 | [8][10][11][12] |
| B-Raf | IC50 | 83 | [10][11][14] |
| JNK2α2 | IC50 | 98 | |
| c-Raf-1 | IC50 | 1400 (1.4 µM) | |
| Abl | IC50 | 14600 (14.6 µM) | [8][10] |
Table 1: Inhibitory potency of this compound against primary p38 MAPK targets and other significantly inhibited kinases.
Kinases with Weak or Insignificant Inhibition
This compound demonstrates high selectivity, with weak or insignificant activity against a broad panel of other kinases, underscoring its specific mechanism of action.[8][9][10][15]
| Kinase | Reported Activity | Reference |
| JNK2 | 330-fold lower selectivity vs p38α | [8][9][10][13] |
| Fyn | Weak inhibition | [8][9][10][15] |
| Lck | Weak inhibition | [8][9][10][15] |
| ERK-1 | Insignificant inhibition | [8][9][10][15] |
| SYK | Insignificant inhibition | [8][9][10][15] |
| IKK2 (IKKβ) | Insignificant inhibition | [8][9][10][15] |
| ZAP-70 | No significant inhibition | [8][10] |
| EGF Receptor Kinase | No significant inhibition | [8][10] |
| HER2 | No significant inhibition | [8][10] |
| Protein Kinase A (PKA) | No significant inhibition | [8][10][16] |
| Protein Kinase C (PKC, α, β, γ) | No significant inhibition | [8][10] |
Table 2: Kinases with reported weak or insignificant inhibition by this compound.
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of transcription factors and subsequent production of inflammatory mediators. This compound's unique allosteric binding mechanism prevents the phosphorylation and activation of p38 MAPK by its upstream kinases, MKK3 and MKK6.[8][10]
Experimental Protocols
The characterization of this compound's selectivity profile involves several key experimental methodologies, from cell-free biochemical assays to cell-based functional assays.
In Vitro Kinase Inhibition Assay (Cell-Free)
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase, yielding IC50 values.
Methodology:
-
Reagents: Purified recombinant human kinases (e.g., p38α, JNK2), a suitable substrate (e.g., a peptide like ATF2), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and a serial dilution of this compound.
-
Reaction: The kinase, substrate, and this compound are incubated together in an appropriate assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated for a specific time at a controlled temperature (e.g., 30°C).
-
Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Cellular TNF-α Production Assay (THP-1 Cells)
This cell-based assay measures the functional consequence of p38 MAPK inhibition in a relevant cell line, providing cellular potency (EC50) and binding affinity (Kd) data.[8][10]
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured under standard conditions.
-
Pre-incubation: Cells are harvested and pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[10]
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the p38 MAPK pathway and subsequent TNF-α production.[10]
-
Incubation: The cell-stimulant-inhibitor mixture is incubated for an extended period (e.g., 18-24 hours) to allow for cytokine secretion.[10]
-
Quantification: The cell culture supernatant is collected. The concentration of secreted TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]
-
Data Analysis: The TNF-α concentration is plotted against the this compound concentration. A dose-response curve is generated to determine the EC50, the concentration at which this compound inhibits 50% of the TNF-α production.
Conclusion
This compound is a highly selective inhibitor of p38 MAPK, with a distinct preference for the p38α and p38β isoforms. Its unique allosteric mechanism of action contributes to its high affinity and slow dissociation rate.[6][8] While it shows some activity against other kinases like B-Raf and JNK2, it is largely inactive against a wide range of other kinases, indicating a favorable selectivity profile. The data compiled in this guide, derived from established biochemical and cellular assays, confirms this compound's characterization as a potent and specific p38 MAPK inhibitor, providing a solid foundation for its application in preclinical and clinical research.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, p38 MAPK inhibitor (CAS 285983-48-4) | Abcam [abcam.com]
- 13. apexbt.com [apexbt.com]
- 14. captivatebio.com [captivatebio.com]
- 15. Selleck Chemical LLC this compound (BIRB 796) 5mg 285983-48-4, Quantity: | Fisher Scientific [fishersci.com]
- 16. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of Doramapimod (BIRB 796) Inhibition of p38α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular mechanisms underlying the inhibition of the p38α mitogen-activated protein kinase (MAPK) by Doramapimod (also known as BIRB 796). This compound is a potent and selective inhibitor belonging to the diaryl urea class of compounds, which has been instrumental in elucidating the allosteric regulation of p38α.[1][2] This document details the binding kinetics, key molecular interactions, and the conformational changes induced by this compound, supported by quantitative data and experimental methodologies.
Core Inhibition Mechanism
This compound is a type II inhibitor that targets p38α in a novel allosteric manner.[3][4] Unlike type I inhibitors that directly compete with ATP in the active site of the kinase in its active conformation, this compound binds to a site adjacent to the ATP pocket.[1][2] This binding event is unique as it stabilizes a catalytically inactive "DFG-out" conformation of the kinase.[2][5] In this conformation, the phenylalanine residue of the highly conserved Asp-Phe-Gly (DFG) motif moves from its canonical inward position to an outward position, sterically hindering the binding of ATP and preventing the proper alignment of catalytic residues.[6] This allosteric inhibition mechanism leads to slow binding kinetics and a long residence time of the inhibitor.[2] The X-ray crystal structure of the p38α-Doramapimod complex (PDB ID: 1KV2) has been pivotal in understanding these interactions at an atomic level.[1][2][7]
Quantitative Inhibition Data
The potency of this compound against p38 isoforms and other kinases has been extensively characterized. The following tables summarize the key quantitative data from various in vitro and cell-based assays.
| Parameter | p38α | p38β | p38γ | p38δ | Reference |
| IC50 | 38 nM | 65 nM | 200 nM | 520 nM | [8][9][10] |
| Kd | 0.1 nM | - | - | - | [8][10] |
| Table 1: In vitro inhibitory activity of this compound against p38 MAPK isoforms. |
| Kinase | IC50 | Reference |
| JNK2 | 1.4 nM | [8] |
| c-Raf-1 | 1.4 nM | [8] |
| B-Raf | 83 nM | [8][10] |
| Abl | 14.6 µM | [8] |
| Table 2: Inhibitory activity of this compound against other selected kinases. |
| Cell Line | Assay | IC50 | Reference |
| U87 (Glioblastoma) | CCK-8 | 34.96 µM | [3][4] |
| U251 (Glioblastoma) | CCK-8 | 46.30 µM | [3][4] |
| Table 3: Cellular activity of this compound in glioblastoma cell lines. |
Structural Insights from Crystallography
The crystal structure of p38α in complex with this compound (PDB: 1KV2) reveals the precise molecular interactions responsible for its high-affinity binding and allosteric inhibition.[7]
-
Allosteric Pocket: this compound binds to a hydrophobic pocket created by the DFG-out conformation.[1][2]
-
Key Hydrogen Bonds: A critical hydrogen bond is formed between the morpholino-ethoxy oxygen of this compound and the backbone amide of Met109 in the hinge region of the ATP-binding site.[7][8]
-
Pharmacophore Conformation: The diaryl urea structure of this compound is crucial for its activity. The aryl-pyrazole scaffold adopts a specific out-of-plane conformation, which is essential for optimal binding.[11] The t-butyl group of the pyrazole ring occupies a lipophilic selectivity pocket, while the tolyl ring extends into another selectivity site.[8]
Signaling Pathway and Inhibition Logic
The p38α MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation, leading to the production of pro-inflammatory cytokines such as TNF-α.[1][2] this compound's inhibition of p38α effectively blocks this signaling cascade.
Caption: The p38α MAPK signaling pathway and the point of inhibition by this compound.
The following diagram illustrates the conformational selection and stabilization mechanism of this compound.
Caption: Conformational selection model of this compound binding to p38α.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the inhibition of p38α by this compound.
A common method for obtaining large quantities of highly purified p38α for structural and biochemical studies involves recombinant expression in E. coli.[12]
Caption: A typical workflow for the expression and purification of recombinant p38α.
-
Expression: Human p38α is expressed as a His-tagged fusion protein in an E. coli strain optimized for eukaryotic protein expression, such as BL21(DE3) Rosetta.[12]
-
Lysis and Clarification: Cells are harvested and lysed by sonication. The lysate is then clarified by high-speed centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-chelating affinity column (e.g., Ni-NTA). The His-tagged p38α binds to the resin and is eluted with an imidazole gradient.
-
Ion-Exchange Chromatography: The eluate from the affinity column is further purified using anion-exchange chromatography (e.g., Mono Q resin) to achieve near homogeneity.[12]
Determining the three-dimensional structure of the p38α-Doramapimod complex is achieved through X-ray crystallography.
-
Crystallization: The purified p38α protein is co-crystallized with this compound. This typically involves mixing the protein-inhibitor complex with a crystallization solution containing a precipitant (e.g., PEG) and allowing vapor diffusion to occur.
-
Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam. The diffraction patterns are recorded on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the protein-inhibitor complex is then built into the electron density and refined to yield the final structure.[13]
This assay measures the ability of a compound to inhibit the production of TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).[8]
-
Cell Culture: THP-1 cells are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a set period (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with LPS to induce the p38α pathway and subsequent TNF-α production.
-
TNF-α Measurement: After an incubation period, the amount of TNF-α secreted into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of TNF-α production (IC50) is calculated from the dose-response curve.
This assay is used to determine the cytotoxic effects of an inhibitor on cell lines.[3][4]
-
Cell Seeding: Cells (e.g., U87 or U251) are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for specific time points (e.g., 24 and 48 hours).
-
CCK-8 Reagent Addition: The Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. Viable cells will convert the WST-8 tetrazolium salt in the reagent to a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.[3][4]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biophysical investigation and conformational analysis of p38α kinase inhibitor this compound and its analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Improved expression, purification, and crystallization of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
pharmacological properties of Doramapimod (BIRB 796)
An In-depth Technical Guide to the Pharmacological Properties of Doramapimod (BIRB 796)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (BIRB 796) is a highly potent and selective, orally available small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to a diaryl urea class of compounds and exhibits a unique allosteric mechanism of inhibition, binding to the p38 kinase in its DFG-out (Asp-Phe-Gly-out) conformation. This mode of action confers slow binding kinetics and high affinity, resulting in potent suppression of inflammatory cytokine production and other p38-mediated cellular processes. This compound inhibits all four p38 MAPK isoforms (α, β, γ, δ) with nanomolar to sub-micromolar potency. Its ability to modulate the p38 pathway, a critical regulator of inflammatory and stress responses, has made it a significant tool in preclinical research and has led to its investigation in clinical trials for inflammatory diseases. This document provides a comprehensive overview of its mechanism of action, binding kinetics, in vitro and in vivo pharmacology, and key experimental protocols.
Mechanism of Action
This compound is not a traditional ATP-competitive inhibitor. Instead, it binds to an allosteric site on the p38 kinase that is only accessible after a significant conformational change of the activation loop, specifically the DFG motif.[1][2][3]
-
Allosteric Binding: It targets a diaryl urea class allosteric binding site.[4][5]
-
DFG-Out Conformation: Binding requires the p38 kinase to be in the "DFG-out" conformation, where the phenylalanine residue of the DFG motif is moved out of its typical position.[2][6] This contrasts with Type I inhibitors that bind to the "DFG-in" state.
-
Indirect ATP Competition: By stabilizing the inactive DFG-out conformation, this compound indirectly competes with the binding of ATP.[4][5]
-
Inhibition of Phosphorylation: The binding of this compound to p38 MAPK impairs its phosphorylation by upstream kinases such as MKK6.[7][8] It has also been shown to prevent p38α activation.[4][5][9]
This unique mechanism results in very slow association and dissociation rates, contributing to its high potency and prolonged duration of action.[1][10]
Caption: Mechanism of this compound's allosteric inhibition of p38 MAPK.
Pharmacodynamics: In Vitro Activity
This compound is a pan-inhibitor of p38 MAPK isoforms and also affects other kinases at various concentrations. Its high affinity is demonstrated by a dissociation constant (Kd) of 0.1 nM for p38α.[7][8][11]
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | Parameter | Value (nM) | Assay Type |
| p38α (MAPK14) | IC50 | 38[2][7][11] | Cell-free |
| Kd | 0.1[7][8][11] | Cell-based (THP-1) | |
| p38β (MAPK11) | IC50 | 65[2][7][11] | Cell-free |
| p38γ (MAPK13) | IC50 | 200[2][7][11] | Cell-free |
| p38δ (MAPK12) | IC50 | 520[2][7][11] | Cell-free |
| JNK2 | IC50 | 100[7][8] | Cell-free |
| c-Raf-1 | IC50 | 1.4[7][8] | Cell-free |
| B-Raf | IC50 | 83[7][8][11] | Cell-free |
| Abl | IC50 | 14,600[7][8] | Cell-free |
This compound shows insignificant inhibition against ERK-1, SYK, IKK2, ZAP-70, EGFR, HER2, PKA, and various PKC isoforms.[7][8]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value |
| THP-1 (human monocytic) | TNF-α ELISA | EC50 | 16-22 nM[7][8] |
| Human PBMC | TNF-α Production | IC50 | 15 nM[11] |
| U87 (Glioblastoma) | CCK-8 Proliferation | IC50 | 34.96 µM[4][5] |
| U251 (Glioblastoma) | CCK-8 Proliferation | IC50 | 46.30 µM[4][5] |
Signaling Pathway Inhibition
This compound effectively blocks the p38 MAPK signaling cascade, which is activated by cellular stresses and inflammatory cytokines. This inhibition prevents the activation of downstream substrates, ultimately modulating cellular responses like inflammation, proliferation, and apoptosis.
Caption: this compound inhibits the p38 MAPK pathway at multiple points.
Pharmacokinetics & In Vivo Efficacy
This compound is orally bioavailable and has demonstrated efficacy in various animal models of inflammation.[2][3]
Table 3: In Vivo Activity of this compound
| Animal Model | Dosing | Route | Key Finding |
| LPS-stimulated Mice | 30 mg/kg | Oral | 84% inhibition of TNF-α production.[7][8][12] |
| LPS-stimulated Mice | 10 mg/kg | Oral | 65% inhibition of TNF-α synthesis.[13] |
| Collagen-induced Arthritis (Mice) | 30 mg/kg qd | Oral | 63% inhibition of arthritis severity.[13] |
| Carrageenan-induced Paw Edema (Rat) | Not specified | Not specified | Suppression of local edema.[2][3] |
| LPS-stimulated Horses | Not specified | IV | Decreased heart rate, temperature, and production of TNF-α and IL-1β.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
In Vitro Inhibition of TNF-α Production
This assay quantifies the inhibitory effect of this compound on cytokine release in monocytic cells.
Caption: Experimental workflow for measuring TNF-α inhibition.
Protocol Steps:
-
Cell Culture: THP-1 human monocytic cells are cultured under standard conditions.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound (or vehicle control) for 30 minutes.[7][8]
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to stimulate the cells.[7][8]
-
Incubation: The cell mixture is incubated overnight for 18-24 hours.[7][8]
-
Analysis: The supernatant is collected, and the concentration of human TNF-α is determined using a commercial ELISA kit.[7][8]
-
Data Processing: The results are analyzed using nonlinear regression to determine the EC50 value.[7][8]
Glioblastoma (GBM) Cell Proliferation Assay (CCK-8)
This assay measures the anti-proliferative effects of this compound on cancer cells.[5]
Protocol Steps:
-
Cell Seeding: Approximately 6 x 10³ U87 or U251 GBM cells are seeded into each well of a 96-well plate.[5]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-64 µM) for 24 or 48 hours.[4][5]
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[5]
-
Incubation: Cells are incubated for an additional 1-2 hours.
-
Measurement: The absorbance at 450 nm is measured using a spectrophotometric plate reader to determine cell viability.[5]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.[4]
Protocol Steps:
-
Treatment: U87 or U251 cells seeded in 6-well plates are treated with this compound (e.g., 0, 8, 16, 32 µM) for 48 hours.[4][5]
-
Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at 4°C.[4][5]
-
Staining: Cells are washed with PBS and stained with propidium iodide (PI), a fluorescent DNA intercalating agent.[4][5]
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2 phases of the cell cycle.[4][5]
Clinical Development
This compound was the first p38 MAPK inhibitor to be evaluated in a Phase III clinical trial.[7][8] It has been investigated for the treatment of inflammatory conditions, including Crohn's disease and rheumatoid arthritis.[13][15][16] However, a trial for Crohn's disease did not demonstrate clinical efficacy compared to a placebo.[13][16]
Conclusion
This compound (BIRB 796) is a cornerstone compound in the study of p38 MAPK signaling. Its unique allosteric binding mechanism, high potency, and oral bioavailability make it a powerful research tool and a foundational molecule for the development of kinase inhibitors. While clinical success in inflammatory diseases has been limited, its well-characterized pharmacological profile continues to support investigations into the role of p38 MAPK in a wide range of pathologies, including cancer, neuroinflammation, and other stress-related disorders.[4][14] This guide provides the core data and methodologies essential for professionals working with or developing modulators of the p38 MAPK pathway.
References
- 1. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. apexbt.com [apexbt.com]
- 14. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Doramapimod effect on downstream signaling pathways
An In-depth Technical Guide to Doramapimod's Effect on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as BIRB-796) is a potent and highly selective, orally available small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It belongs to a diaryl urea class of compounds that bind to an allosteric site on the p38 kinase, a novel mechanism that confers high affinity and selectivity.[1][2] p38 MAPKs are key components of signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress, and play a crucial role in regulating the production of inflammatory mediators.[2][4] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling pathways responsible for the expression of various pro-inflammatory cytokines and other cellular processes, making it a significant tool for research and a potential therapeutic agent for inflammatory diseases.[2][3] This document provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on downstream targets, and detailed experimental protocols for its study.
Mechanism of Action
This compound is a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, δ).[5][6] Unlike typical kinase inhibitors that compete with ATP at the active site, this compound binds to a unique allosteric pocket adjacent to the ATP-binding site.[1][2] This binding requires and stabilizes a specific "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[2][7] This allosteric inhibition mechanism indirectly prevents the binding of ATP and locks the kinase in an inactive state.[1] This mode of action contributes to the high potency and slow dissociation rate of the inhibitor.[5][6] The binding of this compound impairs the phosphorylation of p38 by upstream kinases like MKK3 and MKK6, rather than enhancing its dephosphorylation.[5]
Downstream Signaling Pathways Modulated by this compound
The inhibition of p38 MAPK by this compound leads to the attenuation of multiple downstream signaling events. p38 MAPK phosphorylates a wide array of substrates, including other kinases and transcription factors. The primary consequences of this compound's action are the reduction of inflammatory responses, and effects on cell proliferation, and survival.
Inhibition of MAPK-Activated Protein Kinase 2 (MAPKAPK2/MK2)
One of the most critical downstream targets of p38 MAPK is MAPKAPK2 (MK2).[8] Upon activation by p38, MK2 phosphorylates various substrates that regulate gene expression at the post-transcriptional level, particularly by controlling the stability and translation of mRNAs containing AU-rich elements in their 3'-untranslated regions. This compound treatment blocks the phosphorylation and activation of MK2.[5]
Regulation of Transcription Factors
p38 MAPK directly phosphorylates and activates several transcription factors that are crucial for the expression of inflammatory and stress-response genes.[9] this compound's inhibition of p38 prevents the activation of these factors:
-
Activating Transcription Factor 2 (ATF2): p38-mediated phosphorylation of ATF2 is a key step in its activation, leading to the transcription of target genes.[4][9] this compound blocks this phosphorylation.
-
Cyclic AMP-Responsive Element Binding Protein (CREB): p38 can activate CREB through downstream kinases like MSK1/2 and MK2/3.[8][9] Inhibition of p38 by this compound disrupts this activation pathway.
-
Other Transcription Factors: p38 also regulates MEF2C, ELK1, and p53, which are involved in various cellular processes including cell differentiation, proliferation, and apoptosis.[9]
Suppression of Pro-inflammatory Cytokine Production
A major functional outcome of p38 MAPK pathway inhibition by this compound is the potent suppression of pro-inflammatory cytokine production.[2][3] This is a direct result of inhibiting the MK2 and transcription factor pathways described above.
-
Tumor Necrosis Factor-alpha (TNF-α): this compound is a powerful inhibitor of TNF-α production, a key mediator of systemic inflammation.[3][6]
-
Interleukin-6 (IL-6): The secretion of IL-6, another central pro-inflammatory cytokine, is significantly downregulated by this compound.[5][10]
-
Other Cytokines: The production of IL-1β, IL-12p40, and IFNγ is also significantly reduced following this compound treatment.[10]
Effects on Other Cellular Processes
-
Cell Cycle and Proliferation: By inhibiting the p38 pathway, this compound can induce cell cycle arrest, often at the G1/S checkpoint.[1] This is partly due to the downregulation of proteins like Cyclin D1.[1]
-
Cytoskeletal Remodeling: p38 MAPK phosphorylates Heat Shock Protein 27 (Hsp27), which plays a role in actin cytoskeleton remodeling.[1] this compound blocks Hsp27 phosphorylation, impacting processes like cell migration.[1][5]
Caption: this compound inhibits p38 MAPK, blocking downstream signaling to key substrates.
Caption: Standard workflow for Western blot analysis of p38 pathway inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified against p38 isoforms and a panel of other kinases. The data highlights its potency for p38α and its selectivity over many other kinases.
Table 1: Inhibitory Activity of this compound (IC₅₀ & Kd)
| Target Kinase | Assay Type | IC₅₀ / Kd (nM) | Notes |
| p38α (MAPK14) | Cell-free IC₅₀ | 38 | High potency for the primary isoform.[5][6][11] |
| Kd (THP-1 cells) | 0.1 | Demonstrates very high binding affinity.[5][6][11] | |
| p38β (MAPK11) | Cell-free IC₅₀ | 65 | Potent inhibition.[5][6][11] |
| p38γ (MAPK12) | Cell-free IC₅₀ | 200 | Moderate inhibition.[5][6][11] |
| p38δ (MAPK13) | Cell-free IC₅₀ | 520 | Lower potency compared to α/β isoforms.[5][6][11] |
| B-Raf | Cell-free IC₅₀ | 83 | Significant off-target activity.[5][11] |
| c-Raf-1 | Cell-free IC₅₀ | 1.4 | Potent off-target activity.[5] |
| JNK2 | Cell-free IC₅₀ | 0.1 | High affinity binding, but functional inhibition in cells requires higher concentrations.[2][5] |
| Abl | Cell-free IC₅₀ | 14,600 (14.6 µM) | Weak inhibition.[5] |
| ERK1, SYK, IKK2 | Cell-free IC₅₀ | Insignificant | High selectivity against these kinases.[5][6] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Stimulus | Measured Effect | EC₅₀ / IC₅₀ (nM) |
| THP-1 (human monocytic) | TNF-α Production | LPS | Inhibition of TNF-α release | 16 - 22 |
| Human PBMCs | TNF-α Production | LPS | Inhibition of TNF-α release | 15 - 30 |
| U-937 (human monocytic) | TNF-α Production | LPS | Inhibition of TNF-α release | 15 |
| U87 Glioblastoma | Cell Proliferation | - | Inhibition of proliferation | 34,960 (34.96 µM) |
| U251 Glioblastoma | Cell Proliferation | - | Inhibition of proliferation | 46,300 (46.30 µM) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Nonradioactive p38 MAP Kinase Activity Assay
This protocol is based on the immunoprecipitation of active p38 followed by a kinase assay using a recombinant substrate.[4]
-
Cell Lysis:
-
Treat cells with appropriate stimuli (e.g., UV, Anisomycin) in the presence or absence of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with 1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄) supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation of p38 MAPK:
-
Incubate 200 µL of cell lysate with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C with gentle rocking.
-
Pellet the antibody-bead complex by centrifugation and wash twice with Lysis Buffer and twice with Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).
-
-
Kinase Reaction:
-
Resuspend the bead pellet in 50 µL of Kinase Buffer.
-
Add 1-2 µg of recombinant ATF-2 fusion protein as a substrate.[4]
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction by adding 25 µL of 3X SDS Sample Buffer.
-
-
Detection:
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Detect the phosphorylation of the ATF-2 substrate by Western blotting using a specific anti-phospho-ATF-2 (Thr71) antibody.[4]
-
Western Blotting for Pathway Activation
This protocol allows for the detection of phosphorylation status of p38 and its downstream targets.[1][12]
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody diluted in blocking buffer overnight at 4°C. Use antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-p38, anti-phospho-MK2, anti-phospho-Hsp27) and total protein as a loading control (e.g., anti-p38, anti-GAPDH).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software.
-
Cytokine Production Assay (ELISA)
This protocol quantifies the inhibitory effect of this compound on cytokine secretion.[6]
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 monocytes or peripheral blood mononuclear cells) in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.[6]
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 1 µg/mL), to induce cytokine production.[6]
-
Incubate for an appropriate time (e.g., 4-24 hours) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) using a commercially available kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, block the plate, add standards and samples (supernatants), add a detection antibody, add a substrate (e.g., TMB), and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Determine the EC₅₀ value for this compound by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
References
- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Preclinical Profile of Doramapimod (BIRB 796): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doramapimod (also known as BIRB 796) is a potent and selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] As a key regulator of pro-inflammatory cytokine production, p38 MAPK is a critical target in the development of therapies for inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, summarizing key efficacy, pharmacokinetic, and toxicology data. Detailed experimental protocols for seminal studies and visualizations of relevant biological pathways and workflows are included to support further research and development efforts.
Mechanism of Action
This compound is a diaryl urea compound that binds to an allosteric site of p38 MAPK, inducing a conformational change that prevents the binding of ATP.[1][3][4][5][6] This non-competitive mechanism of inhibition contributes to its high affinity and slow dissociation rate, suggesting the potential for long-lasting pharmacological effects.[3][7] this compound inhibits all four isoforms of p38 MAPK (α, β, γ, and δ) with varying potency.[8][9]
The p38 MAPK signaling cascade is a major pathway in the cellular response to stress and inflammatory stimuli.[4][7] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central mediators of inflammation.[1][2][7] By inhibiting p38 MAPK, this compound effectively suppresses the production of these key cytokines, forming the basis of its anti-inflammatory properties.[1][2][6]
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-inflammatory effects in a variety of in vitro and in vivo models.
In Vitro Activity
This compound inhibits p38 MAPK isoforms with IC50 values in the nanomolar range and exhibits a high binding affinity with a Kd of 0.1 nM in THP-1 cells.[8][9] It effectively suppresses the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and whole blood.
| Parameter | Value | Cell System |
| IC50 (p38α) | 38 nM | Cell-free assay |
| IC50 (p38β) | 65 nM | Cell-free assay |
| IC50 (p38γ) | 200 nM | Cell-free assay |
| IC50 (p38δ) | 520 nM | Cell-free assay |
| Kd (p38α) | 0.1 nM | THP-1 cells |
| IC50 (LPS-induced TNFα) | 21 nM | Human PBMCs |
| IC50 (LPS-induced TNFα) | 960 nM | Human whole blood |
| Table 1: In Vitro Potency of this compound[8][9] |
In Vivo Efficacy in Animal Models
This compound has shown efficacy in several animal models of inflammatory diseases.
In a mouse model of established collagen-induced arthritis, oral administration of this compound demonstrated significant efficacy.[8]
| Animal Model | Species/Strain | Dosing Regimen | Key Findings |
| Collagen-Induced Arthritis | Mouse | 30 mg/kg, p.o. | Demonstrated efficacy in an established arthritis model.[8] |
| Adjuvant-Induced Arthritis | Rat | 30 mg/kg, p.o., once daily for 14 days | Reduced paw swelling by 60% and joint inflammation scores by 55%. |
| Table 2: Efficacy of this compound in Arthritis Animal Models |
This compound effectively reduces the systemic inflammatory response to LPS in various species.
| Animal Model | Species | Dosing Regimen | Key Findings |
| LPS-Induced Endotoxemia | Mouse | 30 mg/kg | Inhibited 84% of TNF-α production.[8] |
| LPS-Induced Endotoxemia | Rat | 1 mg/kg, i.v. | Reduced plasma TNF-α levels by 80%. |
| LPS-Induced Endotoxemia | Horse | 0.5 mg/kg, i.v. | Significantly lower heart rates, rectal temperatures, and cytokine concentrations (TNF-α and IL-1β).[1] |
| Table 3: Efficacy of this compound in Endotoxemia Animal Models |
This compound has also been evaluated in models of glaucoma and tuberculosis.
| Animal Model | Species | Dosing Regimen | Key Findings |
| Experimental Glaucoma | Rat, Squirrel Monkey | Not specified | Showed neuroprotective effects.[7] |
| Mycobacterium tuberculosis Infection | Mouse (C57BL/6) | 30 mg/kg, q.d., oral gavage | Reduced lung inflammation, granuloma formation, and pathology.[10] |
| Table 4: Efficacy of this compound in Other Animal Models |
Pharmacokinetics
This compound exhibits good pharmacokinetic properties, including oral bioavailability.[8]
| Species | Dose & Route | Cmax | AUC | Elimination |
| Mouse | 30 mg/kg/day, p.o. (NOAEL) | ~60 µg/mL | ~440 µg·hr/mL | - |
| Rat | - | - | - | 52.6% to 74.4% of the dose excreted in urine.[2] |
| Rabbit | - | - | - | 70.0% to 78.8% of the dose excreted in urine.[2] |
| Monkey | - | - | - | 70.0% to 78.8% of the dose excreted in urine.[2] |
| Table 5: Summary of Pharmacokinetic Parameters of this compound in Different Species[2] |
Toxicology
Toxicology studies have been conducted in mice, rats, and monkeys. The primary dose-limiting toxicity observed was acute neurotoxicity.[2]
| Species | Study Duration | Doses | Key Findings | NOAEL |
| Mouse | 3 months | Oral (gavage) ≥ 60 mg/kg/day | Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, recumbency).[2] | 30 mg/kg/day |
| Rat | 28 days | Oral dose of 100 mg/kg/day | Mortality.[2] | - |
| Rat | 28 days | Oral dose ≥ 60 mg/kg | CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex).[2] | - |
| Rat (Juvenile) | Postnatal day 7 to 70 | Up to 120 mg/kg/day (males) and 80 mg/kg/day (females) | Mortality, delayed sexual maturation, neurological and neurobehavioral impairment, decreased sperm count, decreased brain weight, and ocular histopathology.[2] | - |
| Dog | 7 days | Not specified | Neurotoxicity (convulsions, tremors, ataxia).[11] | Exposure multiple at NOAEL for convulsions was 2.6 based on Cmax.[11] |
| Monkey | 52 weeks | Not specified | Repeat-dose toxicity studies conducted.[2] | Exposure multiple at NOAEL was 2.7-fold relative to the proposed clinical dose.[11] |
| Table 6: Summary of Toxicology Findings for this compound |
Experimental Protocols
LPS-Induced Endotoxemia in Horses
This protocol describes a study to evaluate the anti-inflammatory effects of this compound in a low-dose endotoxemia model in horses.[1]
Procedure:
-
Animals: Six healthy Standardbred horses were used in the study.[1]
-
Study Design: A blinded, randomized, placebo-controlled crossover design was employed.[1]
-
Treatment: Horses received either this compound (0.5 mg/kg) dissolved in (2-hydroxypropyl) β-cyclodextrin administered intravenously over approximately 2 minutes, or a placebo.[1]
-
LPS Challenge: Immediately following treatment, horses were infused with LPS at a dose of 30 ng/kg intravenously over 30 minutes.[1]
-
Monitoring and Sampling: Clinical variables (heart rate, rectal temperature, noninvasive blood pressure), leukocyte count, and concentrations of TNF-α and IL-1β were measured at multiple time points up to 6 hours post-LPS infusion.[1]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis. While a specific protocol for this compound in this model is not detailed in the search results, a general protocol for inducing CIA in susceptible mouse strains like DBA/1 is provided.
Procedure:
-
Animals: DBA/1 mice, which are highly susceptible to CIA, are commonly used.[12][13][14]
-
Immunization: An emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) is prepared. Mice are immunized via intradermal injection at the base of the tail.[12][13][15]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[12][13]
-
Arthritis Development: Arthritis usually develops 28-35 days after the first immunization.[12][13]
-
Synchronization (Optional): To synchronize the onset of arthritis, a low dose of LPS can be injected intraperitoneally 3-5 days before the desired onset.[12][13]
-
Assessment: The severity of arthritis is typically assessed by visual scoring of paw swelling and inflammation. Histological analysis of the joints can also be performed.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for inflammatory diseases. Its potent inhibition of p38 MAPK translates to significant anti-inflammatory effects in a range of animal models. The favorable pharmacokinetic profile, including oral bioavailability, further enhances its drug-like properties. While neurotoxicity was identified as a dose-limiting factor in toxicology studies, a therapeutic window appears to exist. Further investigation and clinical development are warranted to fully elucidate the therapeutic potential of this compound in human inflammatory conditions.
References
- 1. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Doramapimod (BIRB 796) for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doramapimod (also known as BIRB 796) is a potent and highly selective, orally available small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by binding to an allosteric site of p38 MAPK, which requires a significant conformational change in the DFG (Asp-Phe-Gly) motif within the active site, a novel mechanism that confers high affinity and slow dissociation kinetics.[2][3] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli and stress, playing a key role in the production of pro-inflammatory cytokines like TNF-α and IL-1.[1][2] Consequently, this compound is a valuable tool for in vitro studies investigating inflammation, cancer cell proliferation, and other p38 MAPK-mediated processes.[3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays.
Mechanism of Action
This compound is a pan-inhibitor of p38 MAPK isoforms (α, β, γ, δ).[5][6] It binds to a unique allosteric pocket on the kinase, distinct from the ATP-binding site, stabilizing the enzyme in an inactive conformation ("DFG-out").[7] This prevents the phosphorylation of p38 MAPK by upstream kinases like MKK3 and MKK6 and subsequently blocks the activation of downstream targets, which are involved in inflammation, cell cycle regulation, and apoptosis.[3][5]
Caption: this compound inhibits the p38 MAPK signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both cell-free (biochemical) and cell-based assays.
Table 1: Inhibitory Activity of this compound (Biochemical Assays)
| Target | IC50 Value | Kinase Affinity (Kd) | Notes |
|---|---|---|---|
| p38α | 38 nM[5][6] | 0.1 nM (in THP-1 cells)[5][8] | Most ubiquitously expressed isoform.[7] |
| p38β | 65 nM[5][6] | - | |
| p38γ | 200 nM[5][6] | - | Primarily in skeletal muscle.[9] |
| p38δ | 520 nM[5][6] | - | Found in pancreas, intestine, etc.[9] |
| B-Raf | 83 nM[5][6] | - | Significant off-target activity. |
| c-Raf | 1.4 nM[5] | - | Potent off-target activity. |
| JNK2 | - | - | 330-fold greater selectivity for p38α vs JNK2.[5] |
| Abl | 14.6 µM[5] | - | Weak inhibition. |
Table 2: Potency of this compound in Cell-Based Assays
| Assay Type | Cell Line | Stimulus | Measured Effect | EC50 / IC50 Value |
|---|---|---|---|---|
| Cytokine Release[5][8] | THP-1 | LPS (1 µg/mL) | TNF-α Inhibition | 16 - 22 nM (EC50) |
| Cytokine Release[6] | Human PBMC | LPS | TNF-α Inhibition | 15 - 30 nM (IC50) |
| Growth Inhibition[5] | HOP-92 | - | Growth Inhibition | 24.38 µM (IC50) |
| Growth Inhibition[5] | NCI-H2228 | - | Growth Inhibition | 23.67 µM (IC50) |
| Growth Inhibition[5] | CAPAN-1 | - | Growth Inhibition | 22.19 µM (IC50) |
| Cell Viability[3] | U87 & U251 | - | Reduced Viability | Concentration-dependent (2-64 µM) |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (BIRB 796) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a High-Concentration Stock Solution (e.g., 10-20 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in pure DMSO to create a stock solution (e.g., 10 mM). Vortex thoroughly until fully dissolved.
-
Note: this compound has a molecular weight of 527.65 g/mol .
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucial: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Protocol: Cell Viability and Proliferation Assay (CCK-8)
This protocol is adapted from studies on glioblastoma cell lines and is suitable for assessing the anti-proliferative effects of this compound.[3][7]
Materials:
-
Human cancer cell lines (e.g., U87, U251)[3]
-
96-well cell culture plates
-
Complete culture medium
-
This compound working solutions
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
Spectrophotometric plate reader (450 nm absorbance)
Methodology:
-
Cell Seeding: Seed approximately 5,000 - 8,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment:
-
Prepare a series of this compound concentrations (e.g., 0, 2, 4, 8, 16, 32, 64 µM) in complete medium.[3] The '0 µM' sample should contain the same final concentration of DMSO as the highest drug concentration and serves as the vehicle control.
-
Remove the old medium from the wells and add 100-200 µL of the respective this compound working solutions.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only well) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated / Absorbance of Vehicle) * 100.
-
Plot the results to determine the IC50 value.
-
Caption: Workflow for a cell viability assay using this compound.
Protocol: Anti-Inflammatory Cytokine Release Assay (TNF-α)
This protocol is based on the inhibition of LPS-induced TNF-α production in monocytic cell lines like THP-1.[5][8]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Complete culture medium (RPMI-1640 + 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions
-
Human TNF-α ELISA kit
-
96-well plates
Methodology:
-
Cell Culture: Culture THP-1 cells according to standard protocols. For some applications, differentiation into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) may be required.
-
Pre-treatment with this compound:
-
Inflammatory Stimulation:
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C and 5% CO₂.[5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant, which contains the secreted cytokines.
-
ELISA Measurement:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit. Follow the manufacturer’s instructions precisely.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percent inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a cytokine release assay with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Doramapimod for Cellular Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, playing a significant role in proliferation, inflammation, and cell death.[3][4] Inhibition of this pathway has therapeutic potential in various diseases, including inflammatory conditions and cancer.[5][6] this compound specifically targets the p38 MAPK isoforms α, β, γ, and δ, with a high affinity for p38α.[1][7] These application notes provide a summary of effective concentrations in various cell lines and a detailed protocol for determining the optimal concentration for your specific research needs.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound across a range of cell lines and experimental conditions. These values serve as a valuable starting point for designing dose-response experiments in novel cell lines.
| Cell Line | Assay Type | Concentration (IC50/EC50) | Incubation Time | Reference |
| HOP-92 (Non-Small Cell Lung Cancer) | Growth Inhibition Assay | 24.38 µM | Not Specified | [7] |
| NCI-H2228 (Non-Small Cell Lung Cancer) | Growth Inhibition Assay | 23.67 µM | Not Specified | [7] |
| CAPAN-1 (Pancreatic Cancer) | Growth Inhibition Assay | 22.19 µM | Not Specified | [7] |
| U87 (Glioblastoma) | CCK-8 Proliferation Assay | 34.96 µM | 24 and 48 hours | [8] |
| U251 (Glioblastoma) | CCK-8 Proliferation Assay | 46.30 µM | 24 and 48 hours | [8] |
| THP-1 (Monocytic Leukemia) | TNF-α Release Assay | 18 nM (IC50) | 30 min preincubation | [7][9] |
| THP-1 (Monocytic Leukemia) | TNF-α Release Assay | 16-22 nM (EC50) | 18-24 hours | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Production Inhibition | 15 nM (IC50) | 1 hour preincubation | [1] |
Note: IC50 and EC50 values can vary depending on the cell line, assay method, and experimental conditions. It is crucial to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
This section outlines a detailed methodology for determining the optimal concentration of this compound for a given cell line using a common cell viability assay.
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., CCK-8)
This protocol is designed to establish a dose-response curve and determine the IC50 value of this compound.
Materials:
-
This compound (BIRB 796)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Dimethyl sulfoxide (DMSO), fresh
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Spectrophotometric plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO.[7] Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture the cells of interest to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should allow for logarithmic growth during the experiment.[10][11]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use serial dilutions (e.g., 1:2 or 1:3) to cover a broad concentration range (e.g., 0.01 µM to 100 µM).[10][11]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (CCK-8):
-
Following the incubation period, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of p38 MAPK Inhibition by this compound
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal Drug Concentration
Caption: General workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Autophagy | Raf | p38 MAPK | TargetMol [targetmol.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Doramapimod
For Researchers, Scientists, and Drug Development Professionals
Doramapimod (also known as BIRB 796) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It shows significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[3][4] These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo research, particularly in murine models.
Data Presentation
Table 1: Solubility and In Vivo Formulation of this compound
| Parameter | Value | Notes | Source(s) |
| Solubility in DMSO | ≥26.4 mg/mL; 100 mg/mL (189.51 mM) | Use fresh DMSO as it is hygroscopic, which can reduce solubility. | [1][3] |
| Solubility in Ethanol | ≥11.24 mg/mL (with ultrasonic); 99 mg/mL (187.61 mM) | [3][5] | |
| Solubility in Water | Insoluble | [3][5] | |
| In Vivo Formulation 1 (Oral) | 5% DMSO + 40% PEG300 + 5% Tween80 + 50% H₂O | Results in a 4 mg/mL solution. | [5] |
| In Vivo Formulation 2 (Oral Gavage) | Polyethylene glycol (PEG) 400 | Used as a vehicle for daily oral gavage in mice. | [6] |
| In Vivo Formulation 3 (IV - Equine) | (2-hydroxypropyl) β-cyclodextrin | Used to avoid precipitation in plasma for intravenous administration in horses. | [7] |
| In Vivo Formulation 4 (Oral Suspension) | Carboxymethylcellulose sodium (CMC-Na) solution | A 5 mg/mL homogeneous suspension can be prepared. | [8] |
| Effective In Vivo Dosage (Mice) | 10 mg/kg - 30 mg/kg (oral) | 10 mg/kg inhibited TNF-α synthesis by 65%; 30 mg/kg inhibited arthritis severity by 63% and TNF-α by 84%. | [1][3][6][8] |
Mechanism of Action: p38 MAPK Signaling Pathway
This compound is a pan-p38 MAPK inhibitor with high affinity, particularly for the p38α isoform.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to extracellular stimuli, such as pro-inflammatory cytokines and stress.[9][10][11] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream targets, which in turn suppresses the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][12]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice (Formulation 1)
This protocol is based on a commonly used vehicle for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O)
-
Sterile tubes and syringes
Procedure:
-
Prepare Stock Solution: To prepare a 1 mL working solution as an example, first create a concentrated stock of this compound in DMSO. For instance, dissolve 100 mg of this compound in 1 mL of fresh DMSO to get a 100 mg/mL stock solution.[1]
-
Vehicle Preparation: In a sterile tube, combine the vehicle components. For a 1 mL final volume, add 400 µL of PEG300.
-
Dissolve this compound: Add 50 µL of the 100 mg/mL this compound/DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear. This results in a concentration of 5 mg in 450 µL.
-
Add Surfactant: To the mixture, add 50 µL of Tween 80 and mix until the solution is clear.
-
Final Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. The final concentrations of the components will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, with a this compound concentration of 5 mg/mL.[1]
-
Administration: The solution should be prepared fresh on the day of use. Administer to mice via oral gavage at the desired dosage (e.g., for a 20g mouse, a 10 mg/kg dose requires 40 µL of the 5 mg/mL solution).
Protocol 2: Preparation of this compound for Oral Gavage in Mice (Formulation 2)
This protocol uses a simpler vehicle, suitable for compounds soluble in PEG400.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile tubes and syringes
Procedure:
-
Determine Required Concentration: Calculate the required concentration of this compound in PEG400 based on the desired dosage and the volume to be administered. For example, to administer 30 mg/kg in a volume of 100 µL to a 20g mouse, a concentration of 6 mg/mL is needed.
-
Dissolution: Weigh the appropriate amount of this compound powder and add it to the calculated volume of PEG400 in a sterile tube.
-
Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may aid dissolution but should be done cautiously to avoid degradation.
-
Administration: Prepare the solution fresh daily and administer via oral gavage.[6]
Experimental Workflow Diagram
Caption: Workflow for the preparation and administration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. adooq.com [adooq.com]
- 6. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Responses in Macrophages using Doramapimod
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to using Doramapimod (also known as BIRB 796), a potent p38 MAP kinase inhibitor, for studying inflammatory responses in macrophages. This document covers the mechanism of action, key quantitative data, and detailed experimental protocols.
Introduction
This compound is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cellular responses to stress and pro-inflammatory stimuli.[1] Macrophages, key cells of the innate immune system, rely on the p38 MAPK pathway to produce inflammatory mediators like cytokines in response to pathogens or tissue damage.[2] By inhibiting p38 MAPK, this compound allows for the precise study of this pathway's role in macrophage-mediated inflammation and serves as a tool for developing potential anti-inflammatory therapeutics.[3][4]
Mechanism of Action
This compound is a pan-inhibitor of p38 MAPK isoforms (α, β, γ, δ).[5][6] It binds to a unique allosteric site on the p38 kinase, which is distinct from the ATP-binding site.[7] This binding stabilizes an inactive conformation of the enzyme, preventing its phosphorylation by upstream kinases (like MKK3/MKK6) and subsequent activation.[5][6] The inhibition of p38 MAPK prevents the activation of downstream transcription factors and kinases, ultimately leading to a potent reduction in the expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[3][5][6]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below to guide experimental design.
Table 1: Inhibitory Activity of this compound
This table details the specific inhibitory concentrations (IC50) and binding affinity (Kd) of this compound against p38 MAPK isoforms and other kinases.
| Target | Activity Type | Value | Cell/Assay Type | Reference |
| p38α MAPK | IC50 | 38 nM | Cell-free assay | [5][6] |
| p38β MAPK | IC50 | 65 nM | Cell-free assay | [5][6] |
| p38γ MAPK | IC50 | 200 nM | Cell-free assay | [5][6] |
| p38δ MAPK | IC50 | 520 nM | Cell-free assay | [5][6] |
| p38α MAPK | Kd | 0.1 nM | THP-1 cells | [5][6] |
| B-Raf | IC50 | 83 nM | Cell-free assay | [5] |
| Abl | IC50 | 14.6 µM | Cell-free assay | [5] |
Table 2: Effects of this compound on Inflammatory Responses
This table summarizes the observed anti-inflammatory effects of this compound in various experimental models.
| Model System | Inflammatory Stimulus | Key Findings | Reference |
| M. tuberculosis-infected C57BL/6 mice | Mtb infection | Significantly reduced IL-1β, TNF, IL-17A, and IL-12p40 in lung homogenates; attenuated granuloma formation.[8][9] | [8][9] |
| Healthy horses | Intravenous LPS | Significantly lowered heart rate, rectal temperature, and concentrations of TNF-α and IL-1β.[3] | [3] |
| Equine whole blood | LPS, LTA, PGN | Potently inhibited TNF-α and IL-1β activity induced by all three bacterial toxins.[10] | [10] |
| LPS-stimulated mice | LPS injection | Inhibited 84% of TNF-α production at a dose of 30 mg/kg.[6] | [6] |
| Primary human neutrophils | Mtb infection | Protected infected neutrophils from cell death.[2] | [2] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on inflammatory responses in macrophages.
General Experimental Workflow
The typical workflow involves culturing and differentiating macrophages, pre-treating them with this compound, stimulating an inflammatory response, and finally, analyzing the outcome.
Caption: A typical experimental workflow for studying this compound in macrophages.
Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
A. Materials
-
Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).[11][12]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).[13]
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable).
-
This compound (BIRB 796).
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
-
Lipopolysaccharide (LPS) from E. coli.[14]
-
Phosphate-Buffered Saline (PBS).
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Reagents for RNA extraction and qPCR (if analyzing gene expression).
B. Cell Culture and Differentiation (Example: THP-1)
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells into multi-well plates at a density of 0.5-1.0 x 10^6 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours to allow cells to adhere and differentiate.
-
After incubation, remove the PMA-containing medium, wash the cells gently with PBS or fresh medium, and add fresh complete medium. Let the cells rest for at least 24 hours before proceeding.
C. This compound Treatment and LPS Stimulation
-
Prepare stock solutions of this compound in DMSO. Further dilute in complete culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the culture medium from the rested macrophage plates.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.[5]
-
Prepare a stock of LPS in sterile PBS or medium. Add LPS to the wells to achieve a final concentration known to elicit a robust inflammatory response (typically 10-100 ng/mL).[12][15] Do not add LPS to the unstimulated control wells.
-
Incubate the plates at 37°C in a CO2 incubator. The incubation time will depend on the endpoint being measured:
D. Sample Collection and Analysis
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and store the supernatant at -80°C until analysis.
-
Cell Lysate Collection (for qPCR/Western Blot): Gently wash the adherent cells with cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
-
Analysis:
-
ELISA: Measure the concentration of secreted cytokines (TNF-α, IL-1β, etc.) in the collected supernatants according to the manufacturer's protocol.
-
qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative PCR using primers for target inflammatory genes. Normalize expression to a stable housekeeping gene.
-
Western Blot: Analyze cell lysates for the phosphorylation status of p38 MAPK and its downstream targets to confirm the inhibitory action of this compound.
-
E. Data Interpretation
-
Compare the levels of cytokines or gene expression in LPS-stimulated cells treated with this compound to those treated with the vehicle control.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
-
Ensure that the concentrations of this compound and LPS used are not cytotoxic, which can be assessed using a viability assay (e.g., MTT or LDH release).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 15. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Doramapimod as a Tool for Investigating p38 Signaling in Cancer
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] In the context of cancer, the p38 pathway plays a complex and often contradictory role.[3][4] It can function as a tumor suppressor by promoting cell cycle arrest and apoptosis, but it can also contribute to tumor progression by enhancing processes like invasion, angiogenesis, and inflammation.[5][6] This dual functionality makes the p38 pathway a compelling target for cancer research.
Doramapimod (also known as BIRB 796) is a potent, orally available, and highly selective small molecule inhibitor of p38 MAPK.[7][8] It uniquely binds to an allosteric site on the p38 kinase, indirectly competing with ATP and locking the enzyme in an inactive conformation.[4][9] Its high affinity and specificity for p38 isoforms make it an invaluable chemical tool for researchers to dissect the nuanced roles of p38 signaling in various cancer models. These application notes provide an overview of this compound's properties and detailed protocols for its use in cancer research.
Mechanism of Action
This compound is a pan-inhibitor of p38 MAPK isoforms.[10] It functions as a diaryl urea-based compound that binds to an allosteric pocket on p38, which is distinct from the ATP-binding site.[7][9] This binding induces a conformational change that prevents the kinase from adopting its active state, thereby inhibiting the phosphorylation of downstream substrates.[10][11] This allosteric inhibition mechanism contributes to its high potency and slow dissociation rate.[10]
Quantitative Data Summary
The following tables summarize the inhibitory profile of this compound and its observed effects in cellular cancer models.
Table 1: Inhibitory Profile of this compound
| Target | Parameter | Value | Notes |
|---|---|---|---|
| p38α | IC₅₀ | 38 nM | Cell-free kinase assay.[8][10] |
| p38β | IC₅₀ | 65 nM | Cell-free kinase assay.[8][10] |
| p38γ | IC₅₀ | 200 nM | Cell-free kinase assay.[8][10] |
| p38δ | IC₅₀ | 520 nM | Cell-free kinase assay.[8][10] |
| p38α | Kd | 0.1 nM | Binding affinity in THP-1 cells.[10] |
| JNK2 | Selectivity | 330-fold | 330-fold greater selectivity for p38α vs. JNK2.[10] |
| B-Raf | IC₅₀ | 83 nM | Also shows activity against other kinases.[10] |
| Abl | IC₅₀ | 14.6 µM | Weak inhibition.[10] |
Table 2: Cellular Effects of this compound in Cancer Research
| Cancer Type | Cell Line(s) | Effect | Downstream Target(s) / Notes |
|---|---|---|---|
| Glioblastoma | U87, U251 | Decreased proliferation and invasion.[9] | Downregulation of MMP-2, Vimentin, CyclinD1 mRNA and protein.[9] |
| Multiple Myeloma | N/A | Enhanced cytotoxicity and caspase activation.[9][10] | Blocks baseline and upregulation of p38 MAPK and Hsp27 phosphorylation.[10][11] |
| Leukemia | THP-1 | Inhibition of TNF-α secretion.[10][11] | EC₅₀ between 16 and 22 nM.[10][11] |
| Cervical Cancer | N/A | Synergizes with VX680 (Aurora kinase inhibitor) to inhibit growth.[8][9] | Promotes activation of death pathways.[9] |
| Various Cancers | N/A | Downregulation of IL-6 and VEGF secretion.[10] | Triggered by TNF-α and TGF-β1.[10] |
Visualizing the p38 MAPK Signaling Pathway and this compound's Role
The following diagrams illustrate the p38 signaling cascade, an experimental workflow for its investigation, and the logical basis for using this compound in cancer studies.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effects on cancer cells.
Caption: Logical framework for this compound's anti-cancer mechanism of action.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound.
Protocol 1: In Vitro p38 Kinase Assay
This assay measures the direct inhibitory effect of this compound on p38 kinase activity by quantifying the phosphorylation of a known substrate, ATF-2.
Materials:
-
Recombinant active p38 MAPK enzyme
-
ATF-2 fusion protein substrate[1]
-
This compound (stock solution in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)[12]
-
ATP solution (100 µM in Kinase Assay Buffer)[12]
-
Secondary HRP-conjugated antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in Kinase Assay Buffer to achieve a range of desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the recombinant p38 MAPK enzyme and the ATF-2 substrate in Kinase Assay Buffer.
-
Inhibitor Pre-incubation: Add the diluted this compound or vehicle control to the enzyme/substrate mixture. Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10][11]
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution. Incubate the mixture for 30-60 minutes at 30-37°C.[12][14]
-
Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.[14]
-
Western Blot Analysis:
-
Separate the reaction products on an SDS-PAGE gel.[15]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary Phospho-ATF-2 (Thr71) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. The intensity of the phosphorylated ATF-2 band corresponds to p38 kinase activity. A decrease in band intensity in this compound-treated samples indicates inhibition.
Protocol 2: Cell Viability / Proliferation Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture and is used to assess the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)[16]
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[16]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[16]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability versus the log of this compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of p38 Pathway Activation
This protocol is used to detect the phosphorylation status of p38 and its downstream targets in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound and a p38 activator (e.g., Anisomycin, UV light)[2][15]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Phospho-p38 MAPK (Thr180/Tyr182), Total p38 MAPK, Phospho-HSP27, Total HSP27, β-actin (loading control).[2][18]
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Inhibitor Pre-treatment: Treat cells with the desired concentration of this compound or DMSO vehicle for 1-2 hours.
-
Stimulation (Optional): To observe inhibition of activated p38, stimulate the cells with a p38 activator (e.g., 25 µg/ml anisomycin for 20-30 minutes) in the continued presence of this compound.[15] Include an unstimulated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X SDS-PAGE loading buffer and boil for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[19]
-
Perform electrophoresis and transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody for 1 hour.
-
Wash and develop the blot using a chemiluminescent substrate.
-
-
Analysis: Image the blot. To analyze the specific effect on phosphorylation, strip the membrane and re-probe with the antibody for the corresponding total protein (e.g., Total p38). Normalize the phosphorylated protein signal to the total protein signal.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest, prepared in a sterile suspension (e.g., in Matrigel/PBS)
-
This compound formulated for in vivo administration (e.g., in a solution of PEG300, Tween80, and ddH₂O)[10]
-
Vehicle control solution
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1-5 million) into the flank of each mouse.[20]
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound treatment).[21]
-
Drug Administration: Administer this compound to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days).[21] Administer the vehicle solution to the control group on the same schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.[18]
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
A portion of the tumor tissue can be snap-frozen for molecular analysis (Western blot, PCR) or fixed in formalin for immunohistochemistry to assess p38 pathway inhibition in vivo.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the final tumor weights between the vehicle and this compound-treated groups.
-
Analyze body weight data to assess treatment-related toxicity.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the findings.
-
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 6. mdpi.com [mdpi.com]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. p38 kinase activity assay [bio-protocol.org]
- 13. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thno.org [thno.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Doramapimod Efficacy Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing and conducting preclinical efficacy studies of Doramapimod (also known as BIRB 796) in mouse models. This compound is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of cellular responses to inflammatory cytokines and stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancer, making it a compelling target for therapeutic intervention.[2][3] These guidelines are intended to assist researchers in the robust evaluation of this compound's therapeutic potential in both inflammatory and oncological settings.
Introduction to this compound
This compound is a pan-inhibitor of p38 MAPK isoforms (α, β, γ, and δ) with high affinity, particularly for p38α (IC50 = 38 nM, Kd = 0.1 nM).[1][4] It binds to an allosteric site of the kinase, inducing a conformational change that prevents ATP binding and subsequent phosphorylation of downstream targets.[5] This mechanism of action leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), and modulation of various cellular processes including proliferation, apoptosis, and invasion.[6][7][8] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its potential as a therapeutic agent.
Mechanism of Action: p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial mediator of cellular responses to external and internal stimuli. Its activation triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors and other protein kinases, influencing a wide array of cellular functions. The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of intervention for this compound.
Experimental Workflow for In Vivo Efficacy Studies
A generalized workflow for conducting this compound efficacy studies in mice is presented below. This workflow can be adapted for both inflammatory and oncology models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring Doramapimod Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doramapimod (BIRB 796) is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform.[1][2] It binds to a unique allosteric site on the kinase, representing a novel mechanism of inhibition that confers slow dissociation kinetics.[2][3] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key target for treating inflammatory diseases.[4][5] Verifying that a compound like this compound engages its intended target within a cellular context is a crucial step in drug discovery.[6][7] It validates the mechanism of action, helps establish structure-activity relationships, and provides confidence that downstream functional effects are a direct result of on-target activity.[8]
These application notes provide detailed protocols for several robust methods to measure and quantify the target engagement of this compound with p38 MAPK in cells. The techniques range from indirect measurements of pathway modulation to direct biophysical confirmation of binding.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by various extracellular stimuli, including stress and pro-inflammatory cytokines like TNF-α and IL-1β.[5] This activation is mediated by upstream MAPK kinases (MKK3 and MKK6), which dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[4][9] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[5] A key substrate of the p38/MK2 axis is the heat shock protein Hsp27.[5] this compound inhibits p38α, thereby preventing the phosphorylation of these downstream effectors and blocking the subsequent inflammatory response.[1][5]
Method 1: Western Blot for Downstream Pathway Inhibition
Principle: This method provides an indirect but highly effective measure of target engagement by quantifying the inhibition of phosphorylation of downstream substrates of p38 MAPK. A reduction in the levels of phosphorylated MK2 (p-MK2) or Hsp27 (p-Hsp27) in response to this compound treatment demonstrates that the drug has engaged p38 MAPK and inhibited its kinase activity.[1]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., THP-1, HeLa, or U87 cells) and grow to 70-80% confluency.[1][3]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.[10]
-
Stimulate the p38 pathway with an appropriate agonist (e.g., 0.5 M sorbitol for 30 min, or 1 µg/mL LPS for 15-30 min) to induce phosphorylation.[10][11] Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Hsp27 (Ser82), total Hsp27, p-p38 (Thr180/Tyr182), and total p38.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Method 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method for confirming direct target engagement in intact cells and tissues.[6][12] The principle is based on ligand-induced thermal stabilization; when this compound binds to p38 MAPK, the protein complex becomes more resistant to heat-induced denaturation.[13][14] By heating cell lysates to various temperatures, one can observe a "thermal shift" in the presence of the drug, indicating a direct interaction.[6] An isothermal dose-response (ITDR) experiment, performed at a fixed temperature, can be used to determine the potency (EC50) of target engagement.[14]
Experimental Protocol (Isothermal Dose-Response):
-
Determine Melting Temperature (Tm):
-
First, establish the melting curve for p38 MAPK in the chosen cell line.
-
Treat cells with vehicle (DMSO). Lyse the cells via freeze-thaw cycles.
-
Aliquot the lysate and heat individual aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Separate soluble and aggregated proteins by centrifugation (20,000 x g for 20 min at 4°C).
-
Analyze the amount of soluble p38 MAPK in the supernatant by Western blot.
-
The temperature at which 50% of the protein is denatured is the apparent Tm. Select a temperature near this Tm for the ITDR experiment.
-
-
Isothermal Dose-Response (ITDR) Protocol:
-
Plate and culture cells to 80-90% confluency.
-
Treat cells with a serial dilution of this compound (e.g., 10-fold dilutions from 100 µM to 1 nM) for 1 hour in the incubator. Include a vehicle control.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat all cell suspensions at the pre-determined temperature (from step 1) for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction) and quantify the amount of soluble p38 MAPK using Western blot or ELISA.
-
-
Data Analysis:
-
Plot the normalized amount of soluble p38 MAPK against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of this compound required to stabilize 50% of the target protein.
-
Method 3: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement (TE) assay is a live-cell method that quantitatively measures compound binding at a target protein.[15] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase donor fused to the target protein (p38α) and a fluorescently labeled tracer that binds to the same target.[15][16] When an unlabeled compound like this compound is added, it competes with the tracer for binding to the p38α-NanoLuc fusion, causing a decrease in the BRET signal.[17] This allows for the precise measurement of compound affinity (apparent Ki) and residence time in a physiological cellular environment.[15][18]
Experimental Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a p38α-NanoLuc® fusion protein.
-
After 24 hours, harvest and resuspend the transfected cells in Opti-MEM.
-
-
Assay Setup:
-
Dispense cells into a 96- or 384-well white assay plate.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Opti-MEM.
-
Add the NanoBRET® tracer (a fluorescently-labeled, cell-permeable ligand for p38α) to all wells at a pre-optimized concentration.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation and Measurement:
-
Equilibrate the plate at 37°C with 5% CO2 for 2 hours to allow for compound entry and binding equilibrium.
-
Add the NanoGlo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter log(inhibitor) vs. response curve to determine the IC50. This can be converted to an apparent intracellular affinity (Ki).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human p38 MAPK (Total) ELISA Kit (KHO0061) - Invitrogen [thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 16. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 17. promegaconnections.com [promegaconnections.com]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
application of Doramapimod in neuroinflammation research models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including chronic neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as stroke and traumatic brain injury.[1] A key signaling pathway implicated in the production of pro-inflammatory cytokines within the central nervous system (CNS) is the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Activation of p38 MAPK in glial cells and neurons leads to the upregulation of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), creating a feedback loop that can exacerbate neuroinflammation and contribute to disease progression.[1]
Doramapimod (also known as BIRB 796) is a potent, orally active, and highly selective small-molecule inhibitor of p38 MAPK.[3][4] It belongs to the diaryl urea class of inhibitors and exhibits a unique allosteric binding mechanism, which confers high affinity and slow dissociation rates.[3][5] These properties make this compound a valuable research tool for investigating the role of the p38 MAPK pathway in neuroinflammatory processes and for evaluating the therapeutic potential of p38 MAPK inhibition.
Mechanism of Action
This compound functions as a pan-p38 MAPK inhibitor, targeting the α, β, γ, and δ isoforms.[4][6] Unlike typical kinase inhibitors that compete with ATP at its binding site, this compound binds to an allosteric pocket on the p38 kinase.[3][7] This binding induces a significant conformational change in the enzyme, rendering it unable to bind ATP, thereby preventing the phosphorylation of its downstream targets.[5][8] The primary downstream cascade involves the activation of MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), which in turn phosphorylates substrates like heat shock protein 27 (HSP27), ultimately leading to the stabilization of mRNAs for pro-inflammatory cytokines and their increased synthesis.[2] By inhibiting p38 MAPK, this compound effectively suppresses the production of key inflammatory mediators, including TNF-α and IL-1β.[3][9]
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 3. opnme.com [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of a p38 MAP kinase inhibitor, this compound, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doramapimod in Combination with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramapimod (also known as BIRB 796) is a potent and selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders. As a therapeutic strategy, inhibiting the p38 MAPK pathway with this compound can modulate inflammatory responses, induce apoptosis, and sensitize cancer cells to other therapies. This document provides detailed application notes and protocols for the use of this compound in combination with other small molecule inhibitors, summarizing key quantitative data and experimental methodologies from preclinical studies.
Data Presentation: Synergistic Combinations
The following tables summarize quantitative data from studies investigating the synergistic or enhanced efficacy of this compound in combination with other small molecule inhibitors.
Table 1: this compound in Combination with Palbociclib (CDK4/6 Inhibitor) and Venetoclax (BCL2 Inhibitor) in Acute Myeloid Leukemia (AML)
| Combination | Cell Type | Assay | Endpoint | Single Agent IC50 (µM) | Combination IC50 (µM) | Synergy/Effect | Reference |
| This compound + Palbociclib | Primary AML Patient Samples (n=206) | Ex vivo drug sensitivity | Cell Viability | This compound: Varies | 0.014 (median) | Significantly enhanced efficacy (p<0.0001) | [1] |
| This compound + Venetoclax | Primary AML Patient Samples (n=206) | Ex vivo drug sensitivity | Cell Viability | This compound: Varies | 0.075 (median) | Significantly enhanced efficacy (p<0.0001) | [1][2] |
Note: In a study with 206 primary AML samples, 75% were sensitive (IC50 < 0.5 µM) to the combinations of this compound with either palbociclib or venetoclax.[1]
Table 2: this compound in Combination with Standard of Care in Other Diseases
| Combination | Disease Model | Assay | Endpoint | Key Findings | Reference |
| This compound + Isoniazid & Rifampicin | Mycobacterium tuberculosis-infected mice | In vivo bacterial load | CFU in lungs and spleen | Significantly reduced mycobacterial loads compared to antibiotics alone. |
Signaling Pathways and Mechanisms of Action
This compound and the p38 MAPK Pathway
This compound is a pan-inhibitor of p38 MAPK isoforms (α, β, γ, and δ)[3]. It binds to an allosteric site on the kinase, preventing its activation by upstream kinases like MKK3 and MKK6. Inhibition of p38 MAPK signaling can lead to decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), cell cycle arrest, and apoptosis.
Combination with Palbociclib (CDK4/6 Inhibitor)
The combination of this compound with the CDK4/6 inhibitor palbociclib demonstrates a synergistic effect in AML. The rationale for this combination lies in the convergent roles of the p38 MAPK and CDK4/6 pathways in cell cycle control. While palbociclib directly inhibits CDK4/6, thereby inducing G1 cell cycle arrest, p38 MAPK signaling can influence the expression of cell cycle regulators. The dual inhibition leads to a more profound blockade of cell proliferation.
Combination with Venetoclax (BCL2 Inhibitor)
The synergy between this compound and the BCL2 inhibitor venetoclax in AML suggests a cooperative induction of apoptosis. BCL2 is an anti-apoptotic protein, and its inhibition by venetoclax primes cells for apoptosis. The p38 MAPK pathway can also regulate apoptosis, and its inhibition by this compound may further lower the threshold for apoptosis induction, leading to enhanced cancer cell killing.
Experimental Protocols
The following are generalized protocols for key experiments cited in the context of evaluating this compound combination therapies. These should be optimized for specific cell lines and experimental conditions.
Ex vivo Drug Sensitivity and Synergy Assay in Primary Leukemia Cells
This protocol is adapted from functional screening assays used to test drug combinations on primary patient samples.
Workflow:
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 20% FBS, 1% penicillin-streptomycin
-
This compound, Palbociclib, Venetoclax (or other inhibitors of interest)
-
384-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Isolation: Isolate mononuclear cells from fresh bone marrow or peripheral blood samples from AML patients using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend cells in culture medium at a density of 2 x 10^5 cells/mL. Plate 50 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Drug Preparation: Prepare a 7-point, 3-fold serial dilution for each drug (this compound and the combination partner) in culture medium. For combination wells, prepare a matrix of concentrations.
-
Treatment: Add the drug dilutions to the appropriate wells. Include wells with single agents and the combination at various concentrations. Also, include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each single agent and the combination using non-linear regression (e.g., in GraphPad Prism).
-
Determine the synergy between the two drugs by calculating the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) or by assessing the Bliss independence model. A CI < 1 indicates synergy.
-
Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of this compound and its combination partners on the phosphorylation status of key signaling proteins.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
This compound, Palbociclib, Venetoclax
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Rb, anti-Rb, anti-BCL2, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed leukemia cells in 6-well plates and allow them to adhere or grow to a suitable density. Treat the cells with this compound, the combination partner, or the combination at specified concentrations for a designated time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The combination of this compound with other small molecule inhibitors represents a promising therapeutic strategy, particularly in hematological malignancies. The synergistic effects observed with CDK4/6 and BCL2 inhibitors in AML highlight the potential of targeting multiple oncogenic pathways simultaneously. The protocols and data presented in these application notes provide a framework for researchers to further investigate and develop novel combination therapies involving this compound. Future studies should continue to explore the efficacy of this compound combinations in a broader range of cancers, including solid tumors, and in conjunction with other therapeutic modalities such as immunotherapy.
References
Application Note & Protocol: Assessing the Pro-Apoptotic Effects of Doramapimod
Audience: Researchers, scientists, and drug development professionals.
Introduction Doramapimod (also known as BIRB-796) is a highly potent and selective, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the p38α isoform.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing significant roles in cell proliferation, differentiation, and survival.[3] In many cancer models, the p38 MAPK pathway is upregulated and contributes to tumor progression and resistance to therapy.[3][4] Inhibition of p38 MAPK by this compound can sensitize cells to apoptotic stimuli, making it a valuable tool for cancer research and a potential candidate for adjunctive therapies.[3][4] This document provides a detailed protocol for assessing the effects of this compound on apoptosis induction.
Mechanism of Action: this compound and Apoptosis this compound uniquely binds to an allosteric site on the p38 MAPK, stabilizing it in an inactive conformation (the 'DFG-out' state), which prevents its phosphorylation by upstream kinases and subsequent activation.[3][4][5] The p38 MAPK pathway can have both pro- and anti-apoptotic roles depending on the cellular context. However, its inhibition by this compound often enhances cytotoxicity and caspase activation.[1][3][6] By blocking p38 MAPK, this compound can prevent the phosphorylation of downstream substrates like Heat Shock Protein 27 (Hsp27), which normally has a protective, anti-apoptotic function.[1][3] This disruption shifts the cellular balance towards apoptosis, often involving the activation of the intrinsic mitochondrial pathway.
Caption: this compound's mechanism of inhibiting p38 MAPK to promote apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound in different cancer cell lines, providing a reference for dose-selection in experimental setups.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (BIRB-796) | U87 (Glioblastoma) | CCK-8 Proliferation Assay | 34.96 µM (48h) | [3][4] |
| This compound (BIRB-796) | U251 (Glioblastoma) | CCK-8 Proliferation Assay | 46.30 µM (48h) | [3][4] |
| This compound (BIRB-796) | p38α Kinase | Cell-free Kinase Assay | 38 nM | [1][2][6] |
| This compound (BIRB-796) | p38β Kinase | Cell-free Kinase Assay | 65 nM | [1][2][6] |
| This compound (BIRB-796) | THP-1 (Monocytes) | TNF-α Secretion Assay | 16-22 nM (EC50) | [1][6] |
Experimental Protocols
The following protocols provide a framework for assessing this compound-induced apoptosis. An overall workflow is presented below.
Caption: General experimental workflow for assessing this compound's effect on apoptosis.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay identifies different cell populations. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains necrotic or late apoptotic cells.[7][8]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at an appropriate density and treat with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
Protocol 2: Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of caspases (e.g., Caspase-3, -9) and PARP, and changes in the expression ratio of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax/Bcl-2).[10][11]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Data Interpretation:
-
An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis activation.
-
A decrease in the full-length forms of these proteins is also expected.
-
An increased Bax/Bcl-2 ratio suggests a shift towards the intrinsic apoptotic pathway.
-
A decrease in phosphorylated p38 MAPK levels will confirm the inhibitory effect of this compound.
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well microplates suitable for luminescence
-
Treated and control cells
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Treatment: Treat cells with this compound as described in previous protocols. Include wells for a no-cell background control and an untreated cell control.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Interpretation:
-
An increase in luminescence in this compound-treated wells compared to control wells indicates an activation of executioner caspases-3 and -7, confirming the induction of apoptosis. The signal intensity is directly proportional to the amount of active caspase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Doramapimod Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Doramapimod (BIRB 796), including recommended solvents, protocols for solution preparation, and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3] Ethanol can also be used, but DMSO generally allows for higher concentrations.[1][2]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What can I do?
A2: this compound is hydrophobic and can precipitate when diluted in aqueous solutions.[4] To avoid this, it is crucial to ensure the final concentration of DMSO in your working solution is kept as low as possible while still maintaining solubility. It is also important to add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing. For sensitive in vitro systems where DMSO concentration is a concern, consider using a carrier like (2-hydroxypropyl)-β-cyclodextrin to improve aqueous solubility.[4]
Q3: My this compound powder is not dissolving well in DMSO, even at concentrations reported in the literature. What could be the issue?
A3: There are a few potential reasons for this. Firstly, ensure you are using fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][3] Secondly, applying sonication can aid in the dissolution process.[1][2][5] Gentle warming may also be attempted, but care should be taken to avoid degradation of the compound.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Prepared stock solutions of this compound in a solvent should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C (for up to 1 year) or -20°C (for up to 6 months).[1][2]
Q5: How can I prepare this compound for in vivo animal studies?
A5: this compound is poorly water-soluble, so direct injection of an aqueous solution is not feasible.[4] Formulations for oral or intravenous administration typically involve a co-solvent system. Common formulations include:
-
A suspension in 10% DMSO and 90% corn oil.[2]
-
A solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
A suspension in 10% DMSO and 90% (20% SBE-β-CD in saline).[2]
-
A suspension in Carboxymethylcellulose sodium (CMC-Na) for oral administration.[6][7]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 - 125 mg/mL[1][2] | 189.52 - 236.89 mM[1][2] | Sonication is recommended.[1][2] Use fresh, anhydrous DMSO.[1][3] |
| Ethanol | 33.33 mg/mL[1][2] | 63.17 mM[1][2] | Sonication is recommended.[1][2] |
| Water | Insoluble[6] | - |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, you would need 52.77 mg of this compound (Molecular Weight: 527.66 g/mol ).
-
Adding the Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube for several minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear.[1][2]
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1][2]
Preparation of this compound Formulation for In Vivo Oral Administration (Example)
This protocol provides an example of preparing a formulation for oral gavage in mice.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. Aim for a final DMSO concentration in the formulation of 10% or less.[2]
-
Vehicle Preparation: Prepare the vehicle solution. For example, a 90% corn oil solution.[2]
-
Mixing: Add the this compound-DMSO solution to the corn oil vehicle dropwise while continuously vortexing to ensure a homogenous suspension.[2]
-
Administration: The resulting suspension can be administered to animals via oral gavage. Ensure the suspension is well-mixed before each administration.
Visualized Pathways and Workflows
Caption: this compound's inhibitory action on the p38 MAPK and B-Raf signaling pathways.
Caption: Recommended experimental workflows for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Autophagy | Raf | p38 MAPK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results with Doramapimod treatment
Welcome to the Doramapimod (BIRB 796) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BIRB 796) is a highly potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, which induces a conformational change that prevents ATP binding and subsequent kinase activation.[3][4] this compound exhibits inhibitory activity against all four p38 MAPK isoforms (α, β, γ, and δ).[1][5]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 100 mM and in ethanol up to 50 mM.[6] For long-term storage, it is recommended to store the solid powder desiccated at -20°C for up to two years.[6] DMSO stock solutions can be stored at -20°C for up to two months. To prepare a stock solution, use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For cell-based assays, it is crucial to ensure that the final DMSO concentration in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for p38 MAPK, some off-target activities have been reported, particularly at higher concentrations. It has been shown to inhibit B-Raf, c-Raf, and JNK2.[1][7] It is important to use the lowest effective concentration of this compound to minimize off-target effects and to include appropriate controls in your experiments to verify the specificity of the observed effects.
Q4: What are some key considerations before starting an experiment with this compound?
Before initiating your experiments, it's important to:
-
Determine the optimal concentration: The effective concentration of this compound can vary significantly between cell types. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Consider the cellular context: The p38 MAPK pathway can have dual roles, promoting either cell survival or apoptosis depending on the cell type and the stimulus.[8] Be aware of the specific role of p38 MAPK in your experimental system.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in your this compound-treated samples. Positive and negative controls for p38 MAPK activation are also essential for data interpretation.
Troubleshooting Guide for Inconsistent Results
Problem 1: High variability in results between experiments.
Possible Cause 1: Inconsistent this compound Activity
-
Solution: Ensure proper storage of this compound powder and stock solutions to prevent degradation. Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 2: Cell Culture Conditions
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these factors can alter cellular responses to inhibitors.
Possible Cause 3: Purity of Reagents
-
Solution: Use high-purity reagents and sterile techniques to avoid contamination that could interfere with the experimental outcome.
Problem 2: No observable effect of this compound treatment.
Possible Cause 1: Insufficient Concentration
-
Solution: The IC50 of this compound can vary between cell lines. Perform a dose-response experiment to determine the effective concentration range for your specific cell type.
Possible Cause 2: Low p38 MAPK Activity
-
Solution: Ensure that the p38 MAPK pathway is activated in your experimental model. You may need to stimulate the cells with an appropriate agonist (e.g., LPS, UV radiation, inflammatory cytokines) to observe the inhibitory effect of this compound. Confirm pathway activation using a positive control.
Possible Cause 3: Compound Degradation
-
Solution: Check the age and storage conditions of your this compound stock. If in doubt, prepare a fresh stock solution from new powder.
Problem 3: Unexpected or paradoxical effects observed.
Possible Cause 1: Off-Target Effects
-
Solution: High concentrations of this compound can lead to off-target effects.[1] Try reducing the concentration to a more selective range. To confirm that the observed effect is due to p38 MAPK inhibition, consider using another structurally different p38 MAPK inhibitor as a control or using genetic approaches like siRNA to validate your findings.
Possible Cause 2: Cell-Type Specific Signaling
-
Solution: The p38 MAPK pathway is part of a complex signaling network. In some cell types, inhibiting p38 MAPK can lead to the activation of compensatory signaling pathways.[9] It is important to investigate other related pathways (e.g., JNK, ERK) to understand the full cellular response.
Possible Cause 3: Duration of Treatment
-
Solution: The timing of the cellular response to p38 MAPK inhibition can vary. Conduct a time-course experiment to determine the optimal treatment duration for your desired outcome.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| p38α | 38 | Cell-free assay | [1] |
| p38β | 65 | Cell-free assay | [1] |
| p38γ | 200 | Cell-free assay | [1] |
| p38δ | 520 | Cell-free assay | [1] |
| B-Raf | 83 | Cell-free assay | [2] |
| c-Raf | Weak inhibition | Cell-free assay | [1] |
| JNK2 | 330-fold less selective than for p38α | Cell-free assay | [1] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Assay | IC50 | Reference |
| THP-1 | TNF-α production | 16-22 nM | [1][7] |
| U87 (Glioblastoma) | Cell Viability (CCK-8) | 34.96 µM | [8] |
| U251 (Glioblastoma) | Cell Viability (CCK-8) | 46.30 µM | [8] |
| HOP-92 (Lung Cancer) | Growth Inhibition | 24.38 µM | [1] |
| NCI-H2228 (Lung Cancer) | Growth Inhibition | 23.67 µM | [1] |
| CAPAN-1 (Pancreatic Cancer) | Growth Inhibition | 22.19 µM | [1] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a suitable incubator.
-
Assay: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specific time. If necessary, stimulate the cells with a p38 MAPK activator (e.g., anisomycin, UV) for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the effects of this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. captivatebio.com [captivatebio.com]
- 6. cellagentech.com [cellagentech.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Doramapimod Dosage for Long-Term In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Doramapimod dosage for long-term in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as BIRB 796, is a potent and highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions as a pan-p38 MAPK inhibitor, targeting all four isoforms (α, β, γ, and δ) with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM, respectively, in cell-free assays.[1] this compound binds to an allosteric site on the p38 kinase, which is distinct from the ATP-binding site, inducing a conformational change that prevents the binding of ATP.[3] This allosteric inhibition mechanism contributes to its high affinity and slow dissociation rate, suggesting the potential for long-lasting effects. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition by this compound leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4]
Q2: What are some reported in vivo doses of this compound in long-term studies?
Several long-term in vivo studies have been conducted using this compound in various animal models. In a mouse model of chronic Mycobacterium tuberculosis infection, this compound was administered orally at a dose of 30 mg/kg once daily for 56 days.[5] Another study in a mouse model of collagen-induced arthritis utilized an oral dose of 10 mg/kg. For intravenous administration, a study in horses used a dose of 0.5 mg/kg. These studies provide a starting point for dose selection in new long-term experimental designs.
Q3: How should I formulate this compound for in vivo administration?
This compound is a hydrophobic compound with poor water solubility, which presents a challenge for in vivo formulation. For oral administration in mice, a common vehicle is polyethylene glycol (PEG400).[5] For intravenous administration, this compound has been successfully formulated using (2-hydroxypropyl) β-cyclodextrin, which forms a complex with the drug to enhance its solubility in aqueous solutions.[6] It is crucial to ensure that the chosen vehicle does not cause any adverse effects on its own and is compatible with the intended route of administration. A sample oral formulation can be prepared by dissolving this compound in a small amount of DMSO and then suspending it in a vehicle like PEG300 or corn oil, often with a surfactant like Tween 80 to improve stability.[7]
Q4: What are the potential adverse effects of long-term this compound administration?
Long-term administration of p38 MAPK inhibitors, including this compound, has been associated with potential toxicities. The most commonly reported adverse effects in preclinical and clinical studies include hepatotoxicity (elevated liver enzymes) and central nervous system (CNS) effects.[3] Therefore, careful monitoring of liver function and neurological signs is essential during long-term in vivo studies. Other potential side effects may include immunosuppression due to the inhibition of inflammatory responses.
Troubleshooting Guides
Issue 1: Drug Precipitation in Formulation
-
Problem: this compound precipitates out of the vehicle during preparation or storage.
-
Cause: Due to its hydrophobic nature, this compound has limited solubility in many common vehicles.
-
Solution:
-
Vehicle Optimization: For oral formulations, consider using a co-solvent system. A common approach is to first dissolve this compound in a small volume of a solvent like DMSO and then dilute it with a vehicle such as PEG300 or corn oil. The addition of a surfactant like Tween 80 can help to maintain a stable suspension.[7]
-
Solubilizing Agents: For intravenous formulations, the use of solubilizing agents like (2-hydroxypropyl) β-cyclodextrin is recommended.[6]
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.
-
Sonication: Gentle sonication can sometimes help to re-dissolve small amounts of precipitate, but this should be done cautiously to avoid degrading the compound.
-
Issue 2: Unexpected Toxicity or Adverse Events in Animals
-
Problem: Animals show signs of toxicity such as weight loss, lethargy, or ruffled fur during long-term treatment.
-
Cause: The administered dose may be too high for the specific animal model, strain, or duration of the study.
-
Solution:
-
Dose Reduction: Immediately reduce the dose or temporarily halt the treatment to allow the animals to recover.
-
Review MTD Data: Re-evaluate the Maximum Tolerated Dose (MTD) data. If an MTD study was not performed, it is highly recommended to conduct one.
-
Clinical Monitoring: Increase the frequency of clinical monitoring, including body weight, food and water intake, and behavioral assessments.
-
Blood Chemistry: Collect blood samples to analyze liver enzymes (ALT, AST) and other relevant markers to assess organ-specific toxicity.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of key organs (liver, brain, kidneys, etc.) to identify any treatment-related changes.
-
Issue 3: Lack of Efficacy at a Previously Reported Dose
-
Problem: this compound does not produce the expected therapeutic effect at a dose that has been reported in the literature.
-
Cause: Differences in experimental conditions, such as the animal model, disease severity, or drug formulation, can influence efficacy.
-
Solution:
-
Dose Escalation: If no toxicity is observed, a carefully planned dose-escalation study may be necessary to determine a more effective dose for your specific model.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study to determine the bioavailability and exposure of this compound in your animal model. This will help to ensure that the drug is reaching the target tissue at sufficient concentrations.
-
Pharmacodynamic Assessment: Measure the inhibition of p38 MAPK phosphorylation in a relevant tissue or in peripheral blood mononuclear cells (PBMCs) to confirm target engagement at the administered dose.
-
Formulation Check: Verify the stability and homogeneity of your drug formulation to ensure accurate dosing.
-
Data Presentation
Table 1: Summary of Reported In Vivo Dosages of this compound
| Animal Model | Disease Model | Route of Administration | Dose | Duration | Reference |
| Mouse | Chronic Mycobacterium tuberculosis | Oral | 30 mg/kg/day | 56 days | [5] |
| Mouse | Collagen-Induced Arthritis | Oral | 10 mg/kg | Not specified | |
| Horse | Endotoxemia | Intravenous | 0.5 mg/kg | Single dose | [6] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) for Long-Term Oral Administration in Mice
This protocol provides a general framework for determining the MTD of this compound for a long-term study. The specific dose levels should be adjusted based on any existing data and the expected therapeutic range.
-
Animal Selection: Use the same species, strain, and sex of mice that will be used in the main long-term study.
-
Dose Selection: Based on literature reports (e.g., starting from 10 mg/kg), select a range of at least 3-4 dose levels. A common approach is to use a dose-doubling strategy (e.g., 10, 20, 40, 80 mg/kg).
-
Group Size: Use a small group of animals for each dose level (n=3-5 per group). Include a vehicle control group.
-
Administration: Administer this compound orally once daily for a period that is relevant to the planned long-term study (e.g., 14-28 days).
-
Monitoring:
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in appearance (piloerection), behavior (lethargy, agitation), and posture.
-
Body Weight: Record the body weight of each animal daily. A sustained weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor food and water consumption daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, which can be defined as no mortality, no more than a 10-15% reduction in body weight, and no severe clinical signs of distress.
-
Data Analysis: Analyze the data on body weight changes and clinical observations to determine the MTD.
Protocol 2: Long-Term Oral Administration and Monitoring
Once the MTD is determined, the long-term efficacy study can be initiated.
-
Dose Selection: Select a dose for the long-term study that is at or below the determined MTD and is expected to be within the therapeutic window.
-
Administration: Administer this compound orally at the selected dose and frequency for the planned duration of the study.
-
Routine Monitoring:
-
Weekly: Record body weights and perform a thorough clinical examination of each animal.
-
Periodic Blood Collection: At selected time points during the study (e.g., monthly), collect blood samples for complete blood count (CBC) and serum chemistry analysis, with a focus on liver enzymes (ALT, AST).
-
-
Pharmacodynamic Assessment (Optional but Recommended): At the end of the study, collect relevant tissues to assess the level of p38 MAPK inhibition (e.g., by measuring phosphorylated p38 levels via Western blot or immunohistochemistry) to confirm target engagement.
-
Histopathology: At the end of the study, perform a comprehensive histopathological evaluation of major organs (liver, kidneys, spleen, brain, etc.) to identify any potential long-term toxicities.
Mandatory Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound dosage in long-term in vivo studies.
Caption: A troubleshooting decision tree for common issues in this compound in vivo studies.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 4. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.sdsu.edu [research.sdsu.edu]
how to minimize Doramapimod toxicity in primary cell cultures
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice to effectively use Doramapimod (BIRB 796) while minimizing toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as BIRB 796) is a potent and highly selective, orally available inhibitor of p38 MAP kinase.[1][2] It functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket.[1][3] This binding induces a conformational change that prevents ATP from binding and blocks the activation of p38 by upstream kinases like MKK6.[4][5] Its primary targets are the isoforms of p38 MAPK (α, β, γ, δ).[1][4]
Q2: Why is this compound toxic to primary cells?
A2: Toxicity in primary cells can arise from several factors:
-
On-target toxicity : The p38 MAPK pathway is crucial for regulating cellular responses to stress, inflammation, and apoptosis.[5][6] Inhibiting this pathway can interfere with normal cell survival, proliferation, and function.[6][7]
-
Off-target effects : At higher concentrations, this compound can inhibit other kinases, such as B-Raf and JNK2, which can lead to unintended biological effects and cytotoxicity.[1][4]
-
Solvent toxicity : this compound is typically dissolved in DMSO. High concentrations of DMSO can be independently toxic to primary cells.[4]
-
Primary cell sensitivity : Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines because they more closely reflect the in vivo state and have a limited lifespan.[8]
Q3: What is the recommended starting concentration for this compound in primary cell culture?
A3: The optimal concentration is highly cell-type dependent. Based on its IC50 values, a starting range of 10 nM to 100 nM is recommended for initial experiments. A dose-response experiment is critical to determine the lowest effective concentration that achieves the desired p38 inhibition without significant cytotoxicity for your specific primary cell type.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in fresh, moisture-free DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[4] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your complete cell culture medium immediately before use.
Troubleshooting Guide: Minimizing Cytotoxicity
| Problem / Observation | Potential Cause | Recommended Solution |
| High Cell Death / Low Viability | Concentration Too High: The this compound concentration may be excessive, leading to on-target or off-target toxicity. | Perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM - 1 µM) to identify the optimal concentration. Use a cell viability assay (e.g., Trypan Blue, MTT) to determine the TC50 (Toxic Concentration, 50%). |
| Prolonged Incubation Time: Continuous exposure can lead to cumulative toxicity. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest incubation time required to achieve the desired biological effect. | |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Run a vehicle control (medium with the same DMSO concentration but without this compound) to assess solvent-specific toxicity. | |
| Poor Primary Cell Health: Cells may be at a high passage number, senescent, or stressed from isolation. | Use low-passage primary cells. Ensure optimal culture conditions (media, supplements, confluency) before starting the experiment. Allow cells to recover fully after thawing or subculture before adding the inhibitor.[9][10] | |
| Inconsistent or Variable Results | Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage may have compromised the inhibitor's potency. | Prepare fresh working solutions from a new, single-use aliquot of the stock solution for each experiment. |
| Cell Culture Inconsistency: Variability in cell seeding density or health can affect the experimental outcome. | Maintain consistent cell seeding densities and subculture practices. Subculture cells when they reach 80-90% confluency to maintain active proliferation.[9][10] | |
| Lack of Desired Biological Effect | Concentration Too Low: The inhibitor concentration may be insufficient to effectively block the p38 MAPK pathway. | Confirm target engagement by performing a Western blot for phosphorylated p38 (p-p38) or a downstream target like HSP27. Increase the this compound concentration based on your dose-response data. |
| Inactive Compound: The compound may have degraded. | Purchase a new vial of this compound from a reputable supplier. |
Data Summary
Table 1: this compound Potency (IC50) Against p38 Isoforms and Off-Target Kinases
| Target | IC50 Value | Reference |
| p38α | 38 nM | [4][11] |
| p38β | 65 nM | [4][11] |
| p38γ | 200 nM | [4][11] |
| p38δ | 520 nM | [4][11] |
| B-Raf | 83 nM | [4][11] |
| JNK2 | ~330-fold less selective vs p38α | [4] |
| Abl | 14.6 µM | [4] |
| c-RAF | Weak Inhibition | [4] |
Note: IC50 values were determined in cell-free assays and may differ from the effective concentration in whole-cell assays.
Key Signaling Pathways and Workflows
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in primary cell cultures.
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assessment
This protocol determines the optimal, non-toxic concentration of this compound.
-
Cell Seeding : Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare this compound Dilutions :
-
Prepare a 2X working stock for the highest concentration of this compound in your complete culture medium.
-
Perform serial dilutions in complete culture medium to create a range of 2X concentrations (e.g., 2 µM down to 2 nM).
-
Prepare a 2X vehicle control containing the same final DMSO concentration as the highest this compound dose.
-
-
Treatment :
-
Remove the old medium from the cells.
-
Add an equal volume of the 2X this compound dilutions, vehicle control, or medium-only control to the appropriate wells. This will result in a 1X final concentration.
-
-
Incubation : Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
Viability Assay (MTT Example) :
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability for each concentration. Plot the dose-response curve to determine the TC50.
Protocol 2: Western Blot for p38 MAPK Target Engagement
This protocol confirms that this compound is inhibiting the phosphorylation of p38 at a given concentration.
-
Cell Seeding and Treatment : Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with the desired concentrations of this compound (and a vehicle control) for 1-2 hours.[4]
-
Stimulation : Stimulate the cells with a known p38 activator (e.g., 1 µg/mL LPS, 0.5 M sorbitol, or 20 ng/mL TNF-α) for 15-30 minutes to induce p38 phosphorylation.[4] Include an unstimulated control.
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification : Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading. A loading control like GAPDH or β-actin should also be used.
References
- 1. opnme.com [opnme.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Primary Cell Culture Basics [sigmaaldrich.com]
- 10. krishgen.com [krishgen.com]
- 11. medchemexpress.com [medchemexpress.com]
interpreting unexpected phenotypic changes with Doramapimod
Welcome to the technical support center for Doramapimod (BIRB 796). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypic changes and troubleshooting experiments involving this potent p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent, allosteric inhibitor of p38 MAP kinase.[1] It binds to an allosteric site on the p38 enzyme, which induces a conformational change that prevents the binding of ATP, thereby inhibiting its kinase activity.[2][3] It is a pan-inhibitor of p38 MAPK isoforms, with varying IC50 values for each.[1][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for p38 MAPK, it has been shown to inhibit other kinases, particularly at higher concentrations. The most notable off-targets include JNK2, c-Raf-1, and B-Raf.[3][4] It is crucial to consider these off-target effects when interpreting experimental results.
Q3: My cells are showing a phenotype that is the opposite of what I expected with p38 inhibition. Why could this be happening?
A3: This could be due to several factors. The p38 signaling pathway is complex and can have opposing roles depending on the cellular context and the specific stimulus.[5] For instance, while p38 is often associated with promoting inflammation and apoptosis, its inhibition has been shown to unexpectedly promote myogenesis in certain cellular environments.[6] Additionally, off-target effects or paradoxical activation of compensatory signaling pathways could be contributing to the unexpected phenotype.
Q4: I am observing changes in cell morphology and adhesion after this compound treatment. Is this a known effect?
A4: Yes, the p38 MAPK pathway is involved in regulating the cytoskeleton, cell adhesion, and migration.[7][8] Inhibition of p38 can therefore lead to changes in cell shape and attachment. For example, studies with other p38 inhibitors have shown effects on cell adhesion in breast cancer cell lines.[8][9] this compound has also been shown to decrease the cytoskeleton in glioblastoma cells.[10]
Q5: Can this compound affect gene expression in unexpected ways?
A5: Yes. The p38 MAPK pathway regulates the activity of numerous transcription factors.[11] While you might expect changes in genes downstream of p38, there can be unexpected changes due to the complexity of the signaling network. For example, a study on a different p38 MAPK inhibitor, dilmapimod, in COPD patients revealed regulation of genes such as STAT1 and MMP-9.[12]
Troubleshooting Guides
Problem 1: Unexpected Increase in a Downstream Signaling Marker
Symptoms:
-
Increased phosphorylation of a protein in a related pathway (e.g., ERK or JNK).
-
Activation of a transcription factor not typically associated with p38 signaling.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Paradoxical Pathway Activation: Inhibition of one pathway can sometimes lead to the upregulation of a compensatory pathway. | 1. Perform a time-course experiment: Analyze protein phosphorylation at multiple time points after this compound treatment. 2. Test a broader range of concentrations: A dose-response experiment can reveal if the effect is concentration-dependent. 3. Use a structurally different p38 inhibitor: This can help determine if the effect is specific to this compound's chemical structure. |
| Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like JNK2 and c-Raf.[4] | 1. Titrate this compound to the lowest effective concentration: Determine the minimal concentration that inhibits p38 without affecting other pathways. 2. Use a more specific inhibitor for the off-target kinase: This can help to dissect the specific contributions of each pathway. |
| Cellular Context: The cellular background can significantly influence the outcome of p38 inhibition. | 1. Consult literature for your specific cell line: See how p38 inhibition affects your cell type in other studies. 2. Use a positive and negative control cell line: This can help validate your findings. |
Problem 2: No Phenotypic Change Observed After Treatment
Symptoms:
-
No change in cell viability, proliferation, or other expected phenotypes.
-
No decrease in the phosphorylation of the downstream target of p38 (e.g., MK2).
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Compound Inactivity: The this compound stock solution may have degraded. | 1. Prepare a fresh stock solution. 2. Verify the activity of the compound in a cell-free kinase assay or a sensitive cell-based assay. |
| Insufficient Compound Concentration: The concentration used may be too low for your specific cell type or experimental conditions. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the compound is soluble in your culture medium at the concentration used. |
| Cellular Resistance: Your cells may have intrinsic or acquired resistance to p38 inhibition. | 1. Confirm p38 expression and activation in your cell line by Western blot. 2. Consider using a different cell line known to be sensitive to p38 inhibition. |
| Incorrect Timing of Measurement: The phenotypic change may occur at a later or earlier time point. | 1. Perform a time-course experiment to identify the optimal time point for your measurement. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| p38α | 38 | Cell-free assay |
| p38β | 65 | Cell-free assay |
| p38γ | 200 | Cell-free assay |
| p38δ | 520 | Cell-free assay |
| JNK2 | ~33 (calculated from 330-fold selectivity vs. p38α) | Cell-free assay |
| c-Raf-1 | 1.4 | Cell-free assay |
| B-Raf | 83 | Cell-free assay |
| Abl | 14,600 | Cell-free assay |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Pathway Inhibition
This protocol describes how to verify the inhibitory activity of this compound by measuring the phosphorylation of a downstream target of p38, such as MAPKAPK2 (MK2).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Stimulus (e.g., LPS, UV radiation, anisomycin)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (Phospho-p38, Total-p38, Phospho-MK2, Total-MK2, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Add the stimulus to induce p38 activation for the recommended time (e.g., 30 minutes for anisomycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Migration Assay (Wound Healing)
This protocol outlines a method to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plate or other suitable culture dish
-
Pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to create a confluent monolayer.
-
Create the "Wound": Gently scratch the monolayer with a sterile pipette tip to create a cell-free gap. Alternatively, use a wound-healing insert.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound or DMSO.
-
Image Acquisition: Immediately acquire an image of the wound at time 0.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.
Visualizations
Caption: Canonical p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. opnme.com [opnme.com]
- 2. p38MAPK pathway inhibition assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of p38 MAPK signaling promotes late stages of myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Doramapimod in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Doramapimod (also known as BIRB 796) in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder is stable for at least four years when stored at -20°C.[1] It is recommended to store it under desiccating conditions.[2] For shipping, it is typically sent at room temperature, and stability testing has shown that this does not affect the biological activity of the powder product.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in several organic solvents. The most common solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol and N,N-Dimethylformamide (DMF).[1] When preparing a stock solution in DMSO, it is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[4][5] For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the recommended storage for this compound stock solutions?
A3: For long-term storage, this compound stock solutions in DMSO can be stored at -80°C for up to one year. For shorter-term storage, -20°C for up to six months is also acceptable.[5]
Q4: Is this compound stable in aqueous solutions?
Q5: How does this compound inhibit the p38 MAPK pathway?
A5: this compound is a highly potent and selective inhibitor of p38 MAP kinase.[7] It binds to an allosteric, or alternate, binding site on the p38 enzyme, which is different from the ATP-binding site targeted by many other kinase inhibitors.[8] This binding induces a conformational change in the enzyme that prevents its activation by upstream kinases (MKK3/6) and subsequent phosphorylation of its downstream targets.[3][9]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Cause: this compound is a hydrophobic compound with low aqueous solubility.[3][6] When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium, the compound may precipitate.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible while still maintaining the solubility of this compound. Always check the tolerance of your cell line to the final solvent concentration.
-
Use a Carrier: For in vivo studies, a formulation with a carrier like (2-hydroxypropyl)-β-cyclodextrin has been used to improve solubility and prevent precipitation in plasma.[6] For in vitro experiments, preparing a more dilute stock solution or using a small amount of a non-ionic surfactant (e.g., Tween-80) in your final dilution might help, but this should be tested for compatibility with your assay.
-
Fresh Preparations: Prepare working solutions fresh from a stock solution just before use. Avoid storing diluted aqueous solutions of this compound.
-
Issue 2: I am not observing the expected inhibition of my downstream target.
-
Cause: There could be several reasons for this, including issues with compound stability, experimental setup, or the specific biology of your system.
-
Solution:
-
Confirm Compound Activity: If possible, test the activity of your this compound stock in a well-established assay, such as inhibiting TNF-α production in LPS-stimulated THP-1 cells.[1][3]
-
Pre-incubation Time: Ensure you are pre-incubating your cells with this compound for a sufficient amount of time before stimulation. A pre-incubation time of 30 minutes to 1 hour is commonly used in protocols.[3][4]
-
Cellular Uptake and Efflux: Consider the possibility of poor cellular uptake or active efflux of the compound from your specific cell type.
-
Pathway Activation: Confirm that the p38 MAPK pathway is robustly activated in your experimental system. You can do this by measuring the phosphorylation of p38 itself or a known downstream target like MAPKAPK2 or HSP27.[3][10]
-
Stability and Solubility Data
| Parameter | Condition | Value/Recommendation | Citation |
| Storage (Solid) | Long-term | -20°C (stable for ≥ 4 years) | [1] |
| Shipping | Room Temperature | [1][3] | |
| Storage (Solution) | In DMSO (-80°C) | Up to 1 year | [5] |
| In DMSO (-20°C) | Up to 6 months | [5] | |
| Solubility | DMSO | ~30 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [1] | |
| DMF | ~25 mg/mL | [1] | |
| Water | Insoluble | [3] | |
| Aqueous Buffer (pH 6.8) | <1 µg/mL | [8] |
Experimental Protocols
Protocol 1: Inhibition of TNF-α Production in THP-1 Cells
This protocol is a common method to assess the in vitro potency of this compound.
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). From this, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Assay Procedure: a. Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL. b. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[3][4] c. Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.[3][4] d. Incubate the plate overnight (18-24 hours) at 37°C.[3][4]
-
Data Analysis: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant and measure the concentration of human TNF-α using a commercially available ELISA kit according to the manufacturer's instructions. c. Analyze the data using a non-linear regression model to determine the IC50 value of this compound.[3]
Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. opnme.com [opnme.com]
- 9. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the p38 MAPK inhibitor, Doramapimod (also known as BIRB 796).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective, allosteric inhibitor of p38 MAP kinase.[1][2][3][4] It binds to an allosteric site on the kinase, which induces a conformational change that prevents the binding of ATP.[2][4][5] This mechanism is distinct from many other kinase inhibitors that are ATP-competitive.[5] this compound has a very slow dissociation rate, suggesting it can be a long-lasting inhibitor with potentially fewer off-target effects.[5]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO and Ethanol.[6][7] For in vitro stock solutions, it can be dissolved in DMSO at concentrations up to 100 mg/mL (189.51 mM).[6][8] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[8] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Q3: Is this compound selective for all p38 MAPK isoforms?
A3: this compound is a pan-p38 MAPK inhibitor, meaning it inhibits all four isoforms (α, β, γ, and δ), but with varying potency.[8][9] The IC50 values differ for each isoform, with the highest potency observed for p38α.[8][9]
Q4: Does this compound have any known off-target effects?
A4: Yes, while highly selective for p38 MAPK, this compound has been shown to inhibit other kinases at certain concentrations. Notably, it can inhibit JNK2, c-Raf-1, and B-Raf.[6][8][9] However, its selectivity for p38α is significantly higher than for JNK2 (approximately 330-fold).[6][8] Inhibition of the JNK2 downstream pathway has been observed to occur at micromolar concentrations, whereas p38 inhibition occurs at nanomolar concentrations.[1][3]
Troubleshooting Guide
Q1: I'm observing precipitation of this compound when I add it to my cell culture media. What can I do?
A1: This is a common issue due to this compound's hydrophobic nature.[10] Direct dilution of a high-concentration DMSO stock into aqueous media can cause the compound to crash out of solution. To avoid this, perform serial dilutions of your DMSO stock in the cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls. For in vivo applications, specialized formulations using vehicles like (2-hydroxypropyl) β-cyclodextrin or a mix of DMSO, PEG300, Tween-80, and saline have been used to improve solubility.[9][10]
Q2: My results with this compound are inconsistent between experiments. What are the potential causes?
A2: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[8]
-
Cell Health and Density: Use healthy, viable cells and optimize your cell seeding density.[11] Over-confluent or unhealthy cells can respond differently to stimuli and inhibitors.[11][12]
-
Assay Timing: The timing of inhibitor addition relative to cell stimulation is critical. For instance, in LPS-stimulation assays, pre-incubation with this compound for at least 30 minutes before adding LPS is a common practice.[6][8]
-
Reagent Variability: Use consistent lots of reagents, including cell culture media and supplements, as variations can affect cellular responses.[11]
Q3: I am not observing the expected inhibitory effect of this compound on my target pathway. Why might this be?
A3: If you are not seeing the expected inhibition, consider the following:
-
Concentration: Your concentration of this compound may be too low. Refer to the IC50 values for the specific p38 isoform you are studying and consider performing a dose-response curve to determine the optimal concentration for your cell type and experimental conditions.
-
Activation of p38: Confirm that the p38 pathway is robustly activated in your experimental setup. You can do this by measuring the phosphorylation of p38 or a downstream target like HSP27 in your positive control samples.[8]
-
Alternative Signaling Pathways: It's possible that in your specific experimental context, other signaling pathways are compensating for the inhibition of p38.
-
Compound Integrity: Verify the purity and integrity of your this compound compound.
Q4: I am observing unexpected cytotoxicity in my experiments. Is this compound toxic to cells?
A4: While this compound is generally used to study signaling pathways, it can enhance cytotoxicity and caspase activation in some contexts, particularly in cancer cell lines.[8] If you are observing cytotoxicity in a non-cancer-related experiment, it could be due to:
-
High Concentrations: You may be using a concentration that is too high for your specific cell type. Perform a dose-response experiment to determine the optimal non-toxic concentration range.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding toxic levels for your cells.
-
Off-Target Effects: At higher concentrations, off-target effects on other kinases could contribute to cytotoxicity.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against p38 MAPK Isoforms and Other Kinases
| Target | IC50 Value |
| p38α | 38 nM[8][9] |
| p38β | 65 nM[8][9] |
| p38γ | 200 nM[8][9] |
| p38δ | 520 nM[8][9] |
| B-Raf | 83 nM[8][9] |
| c-Raf-1 | 1.4 nM[6] |
| JNK2α2 | 0.1 nM[6] |
| Abl | 14.6 µM[6][8] |
Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Studies
| Application | Recommended Starting Concentration/Dose | Reference |
| In vitro (Cell-based assays) | 10 nM - 10 µM | [2][7] |
| In vivo (Mouse model) | 30 mg/kg (oral administration) | [8][13] |
Experimental Protocols
Protocol: Inhibition of LPS-Induced TNF-α Production in THP-1 Cells
This protocol is adapted from methodologies used in studies with this compound.[6][8]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (BIRB 796)
-
DMSO (anhydrous)
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. Pre-incubate the cells with varying concentrations of this compound (or vehicle control - DMSO) for 30 minutes.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Analyze the concentration of human TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data using non-linear regression with a three-parameter logistic model to determine the EC50 value for this compound's inhibition of TNF-α production.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical flow for troubleshooting common this compound experiment issues.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling Doramapimod powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling Doramapimod powder. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as BIRB 796, is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] It functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket, which induces a conformational change in the enzyme that prevents its activation.[5][6] this compound inhibits all four isoforms of p38 MAPK (α, β, γ, and δ).[1][2][3] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and by inhibiting this pathway, this compound effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8][9]
2. What are the recommended storage conditions for this compound powder?
To ensure the stability and integrity of this compound powder, it is crucial to adhere to the following storage guidelines:
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years | This is the recommended long-term storage temperature.[1][2] Store in a tightly sealed container under desiccating conditions.[4] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[2] |
| Room Temperature | Up to 1 month | While stable for a short period at room temperature during shipping, long-term storage at ambient temperatures is not recommended. |
3. How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents but is insoluble in water.[1] It is recommended to use fresh, anhydrous solvents to prepare stock solutions, as moisture can affect solubility.[1]
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (189.51 mM)[1] |
| Ethanol | 100 mg/mL (189.51 mM)[1] |
For consistent results, it is advisable to warm the solution to 37°C and use sonication to aid dissolution.[2] Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1]
4. What are the recommended storage conditions for this compound stock solutions?
Proper storage of stock solutions is critical to maintain the compound's activity:
| Storage Condition | Duration | Notes |
| -80°C in solvent | Up to 1 year | Recommended for long-term storage of stock solutions.[1][2] |
| -20°C in solvent | Up to 6 months | Suitable for shorter-term storage.[2] |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
-
Cause: this compound is hydrophobic and can precipitate when diluted into aqueous buffers or cell culture media.[9] Previous attempts to dissolve this compound in dimethyl sulfoxide (DMSO) and polyethylene glycol‐400 resulted in rapid precipitation in equine plasma.[9]
-
Solution:
-
For in vitro experiments: When diluting the DMSO stock solution into your aqueous experimental buffer or media, ensure rapid and thorough mixing. It is also advisable to prepare the working solution fresh for each experiment and use it immediately.
-
For in vivo experiments: The use of a solubilizing agent may be necessary. For intravenous administration in horses, this compound has been successfully dissolved in (2-hydroxypropyl) β-cyclodextrin.[9] For oral administration in mice, a formulation of 10% DMSO and 90% corn oil has been used.[1] Another option for oral gavage is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Issue 2: I am observing inconsistent results between experiments.
-
Cause: Inconsistent results can arise from several factors, including the stability of the this compound stock solution, variations in experimental conditions, or the health and passage number of the cells being used.
-
Solution:
-
Stock Solution Integrity: Ensure that stock solutions are stored correctly at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
-
Fresh Preparations: Prepare working dilutions of this compound fresh from a stock solution for each experiment.
-
Consistent Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the this compound-treated samples.
-
Issue 3: I am seeing unexpected cytotoxicity at concentrations where I expect to see specific pathway inhibition.
-
Cause: While this compound is a selective p38 MAPK inhibitor, high concentrations or prolonged exposure can lead to off-target effects or general cellular stress, resulting in cytotoxicity.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits the p38 MAPK pathway without causing significant cell death in your specific cell line.
-
Time-Course Experiment: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired inhibitory effect.
-
Monitor Cell Viability: Always include a cell viability assay (e.g., MTT, trypan blue exclusion) in your experimental design to monitor for cytotoxicity.
-
Consider Off-Target Effects: Be aware that at higher concentrations, this compound may inhibit other kinases, such as B-Raf and JNK1/2.[1]
-
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α Production in THP-1 Cells
This protocol is adapted from a method used to assess the anti-inflammatory activity of this compound.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in DMSO and then further dilute in cell culture medium. Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 30 minutes.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value of this compound for TNF-α inhibition by fitting the data to a three-parameter logistic model.
Signaling Pathways and Workflows
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Doramapimod and Other p38 MAPK Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of p38 mitogen-activated protein kinase (MAPK) inhibitors is one of rigorous investigation and nuanced differences. This guide provides an objective comparison of Doramapimod (BIRB-796) with other notable p38 MAPK inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuroinflammatory conditions. A number of small molecule inhibitors targeting this pathway have been developed, each with a unique efficacy and selectivity profile. This guide focuses on a comparative analysis of this compound against other clinical and preclinical p38 MAPK inhibitors.
Comparative Efficacy of p38 MAPK Inhibitors
The following table summarizes the in vitro potency of this compound and other selected p38 MAPK inhibitors against the different p38 isoforms. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Other Notable Kinase Inhibition |
| This compound (BIRB-796) | 38[1][2][3][4] | 65[1][2][3][4] | 200[1][2][3][4] | 520[1][2][3][4] | B-Raf (IC50 = 83 nM), JNK2 (selectivity 330-fold vs p38α), c-Raf-1 (IC50 = 1.4 nM)[1][2] |
| Ralimetinib (LY2228820) | 5.3[5][6][7] | 3.2[5][6][7] | - | - | Highly selective for p38α/β[5][6] |
| Neflamapimod (VX-745) | 10[8] | 220[8] | No inhibition | - | 22-fold greater selectivity for p38α vs p38β[8] |
| VX-702 | 4-20 (in platelets) | - | - | - | 14-fold higher potency against p38α vs p38β[9] |
| Talmapimod (SCIO-469) | - | - | - | - | Data not readily available in reviewed literature. Clinical trials showed limited efficacy.[10][11] |
| SB202190 | 50 | 100 | - | - | Targets p38α/β[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Experimental Methodologies
The evaluation of p38 MAPK inhibitors typically involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
p38 MAPK Enzymatic Assay
A common method to determine the direct inhibitory effect of a compound on p38 MAPK activity is through an in vitro enzymatic assay.[13][14]
-
Principle: This assay measures the phosphorylation of a specific substrate by purified, active p38 MAPK enzyme in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Recombinant active p38 MAPK enzyme is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable buffer.[14]
-
The inhibitor being tested is added to the reaction mixture at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[14]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including:
-
Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[14]
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.[15]
-
Luminescence-based Assay: Measuring the amount of ADP produced, which correlates with kinase activity.[13]
-
-
The results are used to calculate the IC50 value of the inhibitor.
-
Cell-Based Assays for Cytokine Release
To assess the functional consequences of p38 MAPK inhibition in a cellular context, cytokine release assays are frequently employed.
-
Principle: These assays measure the ability of an inhibitor to block the production and release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[16]
-
General Protocol:
-
Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1), are cultured.[2]
-
The cells are pre-incubated with various concentrations of the p38 MAPK inhibitor.[2]
-
The cells are then stimulated with LPS to induce an inflammatory response and cytokine production.[2]
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[16]
-
The data is used to determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cytokine production.
-
In Vivo Models of Inflammation
To evaluate the efficacy of p38 MAPK inhibitors in a whole-organism context, various animal models of inflammatory diseases are utilized.
-
Examples of Models:
-
LPS-induced Endotoxemia: Mice or rats are treated with the inhibitor prior to an injection of LPS. The levels of circulating cytokines are then measured to assess the anti-inflammatory effect of the compound.[17]
-
Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis. Animals are immunized with collagen to induce arthritis, and then treated with the p38 MAPK inhibitor to evaluate its effect on disease severity, including paw swelling and joint damage.[17]
-
-
Endpoints: Efficacy in these models is assessed by measuring various parameters, such as clinical scores of disease activity, histological analysis of tissues, and biomarker levels.
Concluding Remarks
This compound is a potent, pan-p38 MAPK inhibitor with demonstrated efficacy in preclinical models.[2] When compared to other inhibitors, it exhibits a broad inhibitory profile against all four p38 isoforms. In contrast, inhibitors like Ralimetinib and Neflamapimod show greater selectivity for the p38α and p38β isoforms.[5][6][8] The choice of a specific inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific pathological context being investigated. While many p38 MAPK inhibitors have entered clinical trials, challenges related to efficacy and safety have been encountered, highlighting the complexity of targeting this pathway.[11][18] Further research is necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. Selleck Chemical LLC this compound (BIRB 796) 5mg 285983-48-4, Quantity: | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Doramapimod Versus SB203580 in the Inhibition of TNF-alpha Production
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two prominent p38 MAPK inhibitors in regulating a key inflammatory cytokine.
In the landscape of inflammatory disease research and therapy, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical regulator of pro-inflammatory cytokine production. Among these, Tumor Necrosis Factor-alpha (TNF-alpha) plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders. Consequently, the development of potent and specific p38 MAPK inhibitors has been a major focus of drug discovery. This guide provides an in-depth comparison of two widely studied p38 MAPK inhibitors, Doramapimod (also known as BIRB 796) and SB203580, with a specific focus on their ability to inhibit TNF-alpha production.
Mechanism of Action: Targeting the p38 MAPK Pathway
Both this compound and SB203580 exert their anti-inflammatory effects by inhibiting the activity of p38 MAPK, a key enzyme in the signaling cascade that leads to the production of TNF-alpha and other inflammatory mediators.[1] This pathway is typically activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
This compound (BIRB 796) is a highly potent, orally active, and selective inhibitor of p38 MAPK.[2] It binds to an allosteric site on the p38 kinase, inducing a conformational change that prevents its activation.[1] This unique binding mode contributes to its high affinity and slow dissociation rate.[3]
SB203580 is a pyridinylimidazole compound that acts as a competitive inhibitor of ATP binding to the p38 kinase, thereby preventing the phosphorylation of downstream substrates.[4] It is one of the first-generation p38 MAPK inhibitors and has been extensively used as a research tool to elucidate the role of the p38 pathway in various cellular processes.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory activities of this compound and SB203580. It is important to note that the experimental conditions, such as cell types and assay formats, vary between studies, which may influence the absolute IC50 values.
Table 1: Inhibition of p38 MAPK Isoforms by this compound
| p38 Isoform | IC50 (nM) |
| p38α | 38[2][3] |
| p38β | 65[2][3] |
| p38γ | 200[2][3] |
| p38δ | 520[2][3] |
Table 2: Inhibition of TNF-alpha Production
| Inhibitor | Cell Type | Stimulant | IC50 | Reference |
| This compound | Human PBMCs | LPS | 21 nM | |
| This compound | Human Whole Blood | LPS | 960 nM | |
| SB203580 | THP-1 cells | - | 0.3-0.5 µM | [4] |
Note: A direct, side-by-side comparison of this compound and SB203580 for TNF-alpha inhibition in the same experimental system was not available in the reviewed literature. The provided IC50 for SB203580 in THP-1 cells is for general p38 MAPK inhibition, which is upstream of TNF-alpha production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of p38 MAPK inhibitors.
Cell-Based TNF-alpha Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-alpha from immune cells stimulated with LPS.
1. Cell Culture and Treatment:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of the test inhibitor (this compound or SB203580) or vehicle control for a specified period (e.g., 1 hour).
-
Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce TNF-alpha production.
2. Incubation:
-
The treated cells are incubated for a period sufficient to allow for TNF-alpha synthesis and secretion (e.g., 4-24 hours).
3. Sample Collection:
-
After incubation, the cell culture supernatant is collected by centrifugation to remove cells and cellular debris.
4. TNF-alpha Quantification (ELISA):
-
The concentration of TNF-alpha in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of TNF-alpha inhibition is calculated for each inhibitor concentration relative to the vehicle-treated control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of TNF-alpha production, is determined by non-linear regression analysis of the dose-response curve.
Conclusion
Both this compound and SB203580 are effective inhibitors of the p38 MAPK pathway, leading to a reduction in TNF-alpha production. The available data suggests that this compound is a highly potent inhibitor with activity in the nanomolar range for both p38 kinase and cellular TNF-alpha inhibition. SB203580 has been a valuable tool for in vitro studies, though its potency for direct TNF-alpha inhibition in cellular assays appears to be in the sub-micromolar to micromolar range.
The choice between these inhibitors for research purposes will depend on the specific experimental context, including the desired potency, selectivity, and whether an allosteric or ATP-competitive mechanism of inhibition is preferred. For drug development professionals, the superior potency and oral bioavailability of this compound have positioned it as a more clinically advanced candidate. This guide provides a foundational understanding to aid in the selection and application of these important research tools in the ongoing effort to modulate inflammatory responses.
References
Validation of Doramapimod's Specificity for p38 alpha and p38 beta: A Comparative Guide
This guide provides an objective comparison of Doramapimod's (also known as BIRB 796) specificity for the p38 MAPK alpha (α) and beta (β) isoforms. We will present supporting experimental data, compare its performance with other p38 inhibitors, and detail the methodologies for key experiments.
Introduction to this compound and p38 MAPK
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Four isoforms have been identified: p38α, p38β, p38γ, and p38δ.[2][3][4] Of these, p38α is the most ubiquitously expressed and is considered a key mediator of the inflammatory response, making it a significant target for therapeutic intervention in inflammatory diseases.[2][3][5]
This compound (BIRB 796) is a potent, orally active, and highly selective inhibitor of p38 MAP kinases.[6][7][8] It operates via a unique allosteric binding mechanism, targeting a novel binding site on the kinase that is distinct from the ATP-binding pocket.[2][3][8][9] This interaction induces a conformational change that prevents ATP binding and p38 activation.[4][9] this compound is noted for its slow dissociation rate, suggesting it could be a long-lasting inhibitor with fewer off-target effects.[4][10]
Data Presentation: Specificity of this compound and Alternatives
The following table summarizes the in vitro inhibitory activity of this compound and other selected p38 MAPK inhibitors against the p38 isoforms. The data is primarily presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Notes |
| This compound (BIRB 796) | 38[6][7][10][11] | 65[6][7][10][11] | 200[6][7][10][11] | 520[6][7][10][11] | Pan-p38 inhibitor with high affinity for p38α (Kd = 0.1 nM).[6][10][11][12] |
| Neflamapimod (VX-745) | 10[13] | ~220 | No Inhibition | - | 22-fold selective for p38α over p38β.[13] |
| TAK-715 | 7.1[13] | ~200 | No Inhibition | No Inhibition | 28-fold selective for p38α over p38β.[13] |
| PH-797804 | 26[13] | ~104 | - | - | 4-fold selective for p38α over p38β.[13] |
| VX-702 | - | - | - | - | 14-fold higher potency for p38α over p38β.[13] |
| SB202190 | 50[13] | 100[13] | - | - | Targets both p38α and p38β.[13] |
| SB239063 | 44[13] | 44[13] | No Activity | No Activity | Potent inhibitor of p38α and p38β.[13] |
Data is compiled from cell-free kinase assays.[10][13]
As the data indicates, this compound inhibits all four p38 isoforms, with the highest potency against p38α (IC50 = 38 nM) and slightly lower potency against p38β (IC50 = 65 nM).[6][7][10][11] Its selectivity for p38α over p38β is approximately 1.7-fold. While potent, other inhibitors like Neflamapimod and TAK-715 demonstrate higher selectivity for the p38α isoform.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and how its specificity is determined, the following diagrams illustrate the p38 signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro, cell-free biochemical assays.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase (e.g., p38α or p38β).
Key Materials:
-
Recombinant Human Kinase: Highly purified, active p38α or p38β enzyme.
-
Kinase Substrate: A peptide or protein that is a known target for phosphorylation by the kinase, such as Myelin Basic Protein (MBP) or ATF2.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Often, a radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is used for detection.
-
Inhibitor: this compound or other compounds, prepared in a series of dilutions.
-
Assay Buffer: A buffer solution containing components like MgCl₂, MnCl₂, and DTT to ensure optimal kinase activity.
-
Detection System: Method to quantify substrate phosphorylation. For radiolabeled assays, this involves phosphocellulose paper and a scintillation counter. Non-radioactive methods like fluorescence polarization (FP) or luminescence-based assays (e.g., ADP-Glo™) are also common.
General Procedure (Radiometric Filter Binding Assay):
-
Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Pre-incubation: The recombinant p38α or p38β enzyme is pre-incubated with the various concentrations of this compound for a set period (e.g., 20-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Reaction Incubation: The reaction mixtures are incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the residual [γ-³³P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate. The filter paper is then washed to remove unincorporated ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control reaction (with no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This entire process is performed in parallel for both p38α and p38β to directly compare the inhibitory potency of this compound against each isoform.
Conclusion
This compound is a potent pan-inhibitor of p38 MAPK isoforms, demonstrating high affinity for p38α and slightly reduced, but still potent, activity against p38β.[6][7][10][11] While it is less selective between the α and β isoforms compared to some other inhibitors like Neflamapimod or TAK-715, its unique allosteric binding mechanism and slow dissociation kinetics make it a valuable tool for studying p38 signaling.[4][7][10] Researchers should consider the specific research question when selecting a p38 inhibitor; for studies requiring broad inhibition of p38 activity, this compound is an excellent candidate, while isoform-specific investigations may benefit from more selective compounds.
References
- 1. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural comparison of p38 inhibitor-protein complexes: a review of recent p38 inhibitors having unique binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, p38 MAPK inhibitor (CAS 285983-48-4) | Abcam [abcam.com]
- 12. This compound (BIRB 796) | p38 MAPK Inhibitor | AmBeed.com [ambeed.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative In Vivo Analysis of Doramapimod and Losmapimod: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent p38 MAPK inhibitors, Doramapimod (BIRB 796) and Losmapimod (GW856553X). This analysis is based on available preclinical and clinical data, with a focus on experimental protocols and quantitative outcomes to inform future research and development.
At a Glance: this compound vs. Losmapimod
This compound and Losmapimod are both inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cellular responses to stress and inflammation.[1] While both molecules target this pathway, they exhibit different selectivity profiles and have been investigated in distinct in vivo models for various therapeutic indications. This compound acts as a pan-p38 inhibitor, affecting multiple isoforms of the kinase, whereas Losmapimod is more selective for the p38α and p38β isoforms.[2][3]
| Feature | This compound (BIRB 796) | Losmapimod (GW856553X) |
| Target | Pan-p38 MAPK inhibitor (α, β, γ, δ)[2] | Selective p38α/β MAPK inhibitor[3] |
| Primary In Vivo Models | Lipopolysaccharide (LPS)-induced inflammation, Collagen-Induced Arthritis (CIA)[4][5] | Facioscapulohumeral Muscular Dystrophy (FSHD) xenograft, various clinical trial settings (FSHD, COPD)[1][6] |
| Key In Vivo Efficacy | 84% inhibition of TNF-α in LPS-stimulated mice[4]; significant reduction in inflammatory scores in a mouse model of Mtb infection.[5] | Significant reduction of DUX4 mRNA in a mouse xenograft model of FSHD.[1][7] |
Quantitative In Vivo Data
The following tables summarize key quantitative data from in vivo studies of this compound and Losmapimod. Due to the absence of direct head-to-head comparative studies, data is presented from the most relevant models for each compound.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose | Key Finding | Reference |
| LPS-induced Endotoxemia | Mouse | 30 mg/kg (oral) | 84% inhibition of TNF-α production. | [4] |
| Collagen-Induced Arthritis (CIA) | Mouse | 30 mg/kg/day (oral) | Significant reduction in peribronchitis and perivasculitis. | [5] |
| Mtb Infection (Chronic) | Mouse | 30 mg/kg/day (oral) + antibiotics | Significant reduction in lung and spleen mycobacterial loads compared to antibiotics alone. | [5] |
Table 2: In Vivo Efficacy of Losmapimod
| Model | Species | Dose | Key Finding | Reference |
| FSHD Xenograft | Mouse | 6 mg/kg (oral, BID) for 4 days | Significant reduction in DUX4, MBD3L2, ZSCAN4, and LEUTX RNA levels in engrafted muscle. | [6][7] |
| Phase 2b Clinical Trial (FSHD) | Human | 15 mg (oral, BID) for 48 weeks | Smaller increase in muscle fat infiltration compared to placebo. | [2] |
| Phase 3 Clinical Trial (FSHD) | Human | 15 mg (oral, BID) for 48 weeks | 9.63% improvement in shoulder abductor strength (vs. 2.24% in placebo, p=0.51). | [3] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (Mouse) | Losmapimod (Human) |
| Dose | 10 mg/kg (oral) | 15 mg (oral) |
| Cmax | 3.6 µg/mL | 45.9 µg/L |
| Tmax | 1.0 hour | 4 hours |
| t1/2 | 3.2 hours | Not directly comparable |
| AUC0-∞ | Not reported | 528.0 µg·h/L |
| Oral Bioavailability | Good performance noted | 0.62 |
| Reference | [1] | [8] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in DOT language.
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and points of inhibition.
Experimental Workflow: In Vivo Efficacy Models
Caption: Comparative experimental workflows for in vivo models.
Experimental Protocols
This compound: Collagen-Induced Arthritis (CIA) in Mice
This protocol is a synthesis of established methods for inducing CIA, a model relevant to this compound's anti-inflammatory properties.
1. Animals:
-
Male DBA/1J mice, 8-10 weeks old, are commonly used due to their susceptibility to CIA.
2. Reagents:
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose).
3. Induction of Arthritis:
-
On day 0, emulsify CII solution 1:1 with CFA.
-
Anesthetize mice and administer a 100 µL subcutaneous injection of the emulsion at the base of the tail.
-
On day 21, provide a booster immunization with 100 µL of CII emulsified 1:1 with IFA, injected subcutaneously at a different site.
4. Treatment:
-
Initiate oral gavage of this compound (e.g., 30 mg/kg/day) or vehicle control at the first signs of arthritis (typically around day 24-28) and continue daily.
5. Assessment:
-
Monitor mice daily for clinical signs of arthritis.
-
Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation and ankylosis). The total score per mouse is the sum of scores for all four paws (maximum score of 16).
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
Losmapimod: Facioscapulohumeral Muscular Dystrophy (FSHD) Xenograft Model
This protocol is based on the model used to assess Losmapimod's effect on the genetic driver of FSHD.
1. Animals:
-
Immunodeficient mice (e.g., NOD/scid gamma (NSG) or similar strains) that can accept human cell grafts.
2. Cell Culture and Implantation:
-
Culture human myoblasts derived from FSHD patients.
-
Prior to implantation, induce muscle regeneration in the tibialis anterior (TA) muscle of the mice via injection of a cardiotoxin (e.g., notexin).
-
24-48 hours after injury, inject approximately 1-2 million FSHD myoblasts directly into the regenerating TA muscle.
3. Treatment:
-
Allow the engrafted myoblasts to form mature muscle fibers over several weeks (e.g., 4-6 weeks).
-
Initiate treatment with Losmapimod (e.g., 6 mg/kg, twice daily) or vehicle control via oral gavage. A typical treatment duration for preclinical efficacy assessment is 4 to 14 days.[6]
4. Assessment:
-
At the end of the treatment period, euthanize the mice and carefully excise the engrafted TA muscles.
-
Isolate RNA from the muscle tissue.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of DUX4 mRNA and its downstream target genes (e.g., MBD3L2, ZSCAN4, LEUTX).[6][7]
-
Normalize target gene expression to a stable housekeeping gene.
Conclusion
This compound and Losmapimod, while both targeting the p38 MAPK pathway, have been evaluated in distinct in vivo contexts that reflect their different selectivity profiles and therapeutic hypotheses. This compound has demonstrated potent anti-inflammatory effects in models of acute inflammation and autoimmune disease. Losmapimod has been extensively investigated for its potential to modulate the expression of the DUX4 gene in FSHD, showing target engagement in preclinical models and some signals of clinical benefit.
This guide provides a foundational comparison based on available data. The lack of direct comparative in vivo studies necessitates that researchers carefully consider the specific models and endpoints when evaluating these two inhibitors for their own research purposes. The provided protocols and data tables offer a starting point for designing and interpreting future in vivo experiments.
References
- 1. fulcrumtx.com [fulcrumtx.com]
- 2. myfshd.org [myfshd.org]
- 3. nuchemsciences.com [nuchemsciences.com]
- 4. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. mdpi.com [mdpi.com]
- 8. meliordiscovery.com [meliordiscovery.com]
Doramapimod: A Comparative Analysis of its Therapeutic Potential Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Doramapimod (also known as BIRB 796) is a potent and highly selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammation.[1] Specifically, it targets the α and β isoforms of p38 MAPK, playing a crucial role in regulating the production of pro-inflammatory cytokines.[1] This guide provides a comprehensive cross-validation of this compound's effects in various disease models, offering a comparative analysis with other therapeutic alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound binds to an allosteric site on the p38 MAPK, inducing a conformational change that prevents the binding of ATP, thereby inhibiting its kinase activity.[2] This mechanism effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. The following diagram illustrates the key components of this pathway and indicates the point of inhibition by this compound.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Cross-Validation in Inflammatory Disease Models
This compound has demonstrated significant anti-inflammatory effects across a range of preclinical models.
Mycobacterial Infection
In a murine model of Mycobacterium tuberculosis infection, this compound treatment, both alone and as an adjunct to standard antibiotic therapy (isoniazid and rifampicin), was evaluated. The study revealed that this compound effectively reduces tissue inflammation, granuloma formation, and lung pathology.[3][4] When combined with standard antibiotics, it significantly lowered the mycobacterial load in both the lungs and spleen compared to antibiotic treatment alone.[3][4]
| Treatment Group | Lung Inflammatory Score (Mean ± SEM) | Lung Granuloma Area (%) | Lung CFU (log10) (Mean ± SEM) | Spleen CFU (log10) (Mean ± SEM) |
| Vehicle | 7.5 ± 0.5 | 35 ± 5 | 6.2 ± 0.1 | 4.5 ± 0.2 |
| This compound (30 mg/kg) | 4.0 ± 0.4 | 15 ± 3 | 6.1 ± 0.1 | 4.4 ± 0.2 |
| Isoniazid + Rifampicin | 3.5 ± 0.3 | 12 ± 2 | 5.4 ± 0.1 | 3.8 ± 0.2 |
| This compound + Isoniazid + Rifampicin | 2.0 ± 0.2 | 8 ± 1 | 5.0 ± 0.1 | 3.5 ± 0.1 |
**p<0.01, ***p<0.001 vs. Vehicle. Data adapted from a study in a murine model of chronic M. tuberculosis infection.[4]
Endotoxemia
In a model of lipopolysaccharide (LPS)-induced endotoxemia in horses, a single intravenous dose of this compound significantly attenuated the systemic inflammatory response.[5] Compared to placebo, this compound-treated animals exhibited significantly lower heart rates, rectal temperatures, and pro-inflammatory cytokine concentrations (TNF-α and IL-1β).[5]
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Peak Heart Rate (bpm) | 57 ± 11.2 | 47 ± 14.5 | 0.02 |
| Peak Rectal Temperature (°C) | 38.4 ± 0.58 | 38.1 ± 0.39 | 0.15 |
| Peak TNF-α (pg/mL) | 3500 ± 1200 | 1800 ± 900 | 0.03 |
| Peak IL-1β (pg/mL) | 80 ± 35 | 30 ± 15 | 0.03 |
Data adapted from a study in an equine model of LPS-induced endotoxemia.
Performance in Cancer Models
The role of the p38 MAPK pathway in cancer is complex, with context-dependent pro- and anti-tumoral effects. This compound has been investigated for its potential as an anti-cancer agent, particularly in combination therapies.
Glioblastoma
In vitro studies using the U87 and U251 human glioblastoma cell lines demonstrated that this compound (BIRB 796) inhibits cell proliferation and invasion in a dose- and time-dependent manner.[6][7]
| Cell Line | IC50 (µM) at 48h |
| U87 | 34.96 |
| U251 | 46.30 |
Data from a study on the effect of this compound on glioblastoma cell viability.[6][7]
Leukemia
In ex vivo studies on primary acute myeloid leukemia (AML) cells, this compound showed enhanced efficacy when combined with other targeted agents.[8] The combination of this compound with the BCL2 inhibitor venetoclax was particularly effective in inducing cell death.[8]
Potential in Neurodegenerative Disease Models
Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD). As a potent anti-inflammatory agent, this compound and other p38 MAPK inhibitors are being explored as potential therapeutic avenues. While direct comparative studies featuring this compound in AD models are limited, the inhibition of the p38 MAPK pathway has shown promise in reducing neuroinflammation and improving neuronal function in preclinical AD models.[9][10][11][12]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice (Adapted from)
This protocol describes a common method for inducing arthritis in mice to test anti-inflammatory compounds like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mindspaceconferences.com [mindspaceconferences.com]
- 4. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. OHSU Now [now.ohsu.edu]
- 9. Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
Independent Verification of Published Data on Doramapimod: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Doramapimod, an investigational p38 mitogen-activated protein kinase (MAPK) inhibitor, with alternative therapies for rheumatoid arthritis and COVID-19. A critical finding of this independent review is the absence of publicly available quantitative efficacy and safety data from this compound's clinical trials. Its Phase 2 trial in rheumatoid arthritis was terminated, and research in COVID-19 appears to be at a preclinical or computational stage.[1][2] Consequently, this guide focuses on the preclinical profile of this compound and compares it to the established clinical data of approved alternative treatments.
This compound: Mechanism of Action
This compound (also known as BIRB 796) is a potent and selective inhibitor of p38 MAPK, a key enzyme in the cellular response to stress and inflammation.[3] The p38 MAPK signaling pathway is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are central to the pathophysiology of inflammatory diseases like rheumatoid arthritis.[4] By inhibiting p38 MAPK, this compound aims to reduce the inflammatory cascade.
p38 MAPK Signaling Pathway
The diagram below illustrates the p38 MAPK signaling cascade and the point of intervention for this compound. External stressors and inflammatory cytokines activate a series of upstream kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other kinases, resulting in the production of inflammatory mediators.
Preclinical Data on this compound
The following table summarizes the available preclinical data on this compound's potency and activity in in vitro and in vivo models.
| Parameter | Value | Assay/Model | Source |
| p38α MAPK Inhibition (IC50) | 38 nM | Cell-free assay | [5] |
| p38β MAPK Inhibition (IC50) | 65 nM | Cell-free assay | [5] |
| p38γ MAPK Inhibition (IC50) | 200 nM | Cell-free assay | [5] |
| p38δ MAPK Inhibition (IC50) | 520 nM | Cell-free assay | [5] |
| p38α Binding Affinity (Kd) | 0.1 nM | THP-1 cells | [5] |
| TNF-α Secretion Inhibition (EC50) | 16-22 nM | LPS-stimulated THP-1 cells | [5] |
Experimental Protocols: Preclinical Models
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model for rheumatoid arthritis that shares immunological and pathological features with the human disease.
-
Induction: Genetically susceptible mouse strains (e.g., DBA/1J) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial injection.
-
Disease Development: Mice typically develop signs of arthritis, such as joint swelling and redness, between 26 and 35 days after the first immunization.
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on the degree of inflammation in the paws. Histopathological analysis of the joints can also be performed to assess cartilage and bone erosion.
LPS-Induced TNF-α Secretion in THP-1 Cells
This in vitro assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of TNF-α, a key pro-inflammatory cytokine.
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Stimulation: The differentiated cells are then stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response and the secretion of TNF-α.
-
Treatment: The cells are treated with the test compound (e.g., this compound) at various concentrations prior to or concurrently with LPS stimulation.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the compound is determined by comparing the TNF-α levels in treated versus untreated cells.
Comparative Clinical Data: Rheumatoid Arthritis
While clinical data for this compound in rheumatoid arthritis is unavailable, the following tables summarize the efficacy and safety of two established treatments, Adalimumab (a TNF inhibitor) and Tocilizumab (an IL-6 receptor inhibitor).
Efficacy of Adalimumab and Tocilizumab in Rheumatoid Arthritis
| Endpoint | Adalimumab | Tocilizumab | Placebo | Study |
| ACR20 Response (Week 12/24) | 55.5% (at 10 years) | 50.0% (8 mg/kg at 24 weeks) | 10.1% | [2][6] |
| ACR50 Response (Week 12/24) | 32.8% (at 10 years) | 30.1% (8 mg/kg at 24 weeks) | 11.2% | [6][7] |
| ACR70 Response (Week 24) | - | 19.7% (8 mg/kg) | 5.0% | [8] |
| DAS28 Remission (<2.6) | 59.6% (at 10 years) | - | - | [6] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28: Disease Activity Score in 28 joints.
Safety of Adalimumab and Tocilizumab in Rheumatoid Arthritis
| Adverse Event | Adalimumab | Tocilizumab |
| Serious Infections | No new safety signals identified in long-term studies. | More frequent than in comparator groups. |
| Abnormal Liver Function Tests | - | More frequent than in comparator groups. |
Comparative Clinical Data: COVID-19
There is no published clinical data for this compound in the treatment of COVID-19. The tables below present data for two drugs that have been used in hospitalized patients: Baricitinib (a JAK inhibitor) and Remdesivir (an antiviral).
Efficacy of Baricitinib and Remdesivir in COVID-19
| Endpoint | Baricitinib | Remdesivir | Placebo/Standard of Care | Study |
| 28-Day Mortality | 12% (vs 14% SoC) | 8% (vs 11.6% placebo) | 14% / 11.6% | [9] |
| 28-Day Mortality (Mechanically Ventilated) | 39.2% (vs 58% SoC) | - | 58% | |
| Median Recovery Time | - | 11 days (vs 15 days placebo) | 15 days |
Safety of Baricitinib and Remdesivir in COVID-19
| Adverse Event | Baricitinib | Remdesivir |
| Serious Adverse Events | Similar to placebo. | Similar to placebo. |
| Venous Thromboembolic Events | Similar to placebo. | - |
Drug Development Workflow
The following diagram illustrates a simplified workflow for drug development, indicating the current publicly known status of this compound.
Conclusion
This compound is a potent p38 MAPK inhibitor with a clear mechanism of action and supporting preclinical data. However, a significant gap exists in the publicly available data regarding its clinical efficacy and safety in both rheumatoid arthritis and COVID-19. The termination of the Phase 2 trial in rheumatoid arthritis without published results makes it impossible to independently verify its performance in a clinical setting. For researchers and drug development professionals, while the preclinical profile of this compound is of scientific interest, the lack of clinical validation means it cannot be compared on an equal footing with established therapies that have undergone rigorous clinical testing and regulatory approval. Future publication of clinical trial data, if it becomes available, will be necessary to ascertain the therapeutic potential of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of pharmacological interventions for severe COVID-19 patients: An updated network meta-analysis of 48 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound | C31H37N5O3 | CID 156422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of p38 signaling curtails the SARS-CoV-2 induced inflammatory response but retains the IFN-dependent antiviral defense of the lung epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Doramapimod with Novel p38 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the p38 MAPK inhibitor Doramapimod (BIRB 796) against other novel inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to support informed decisions in drug discovery and development.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target for therapeutic intervention in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1] this compound has been a significant tool in understanding p38 MAPK function, but a new generation of inhibitors is emerging. This guide provides a comparative analysis of this compound with other notable p38 inhibitors such as Ralimetinib, Losmapimod, and Neflamapimod.
At a Glance: Comparative Efficacy and Specificity
To facilitate a direct comparison of their biochemical potency and selectivity, the following tables summarize the available quantitative data for this compound and other novel p38 inhibitors. It is important to note that this data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Other Notable Kinase Inhibition |
| This compound (BIRB 796) | 38[2][3][4] | 65[2][3][4] | 200[2][3][4] | 520[2][3][4] | B-Raf (IC50 = 83 nM), JNK2 (330-fold less potent than p38α)[2][5] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | - | - | Tie-2 (IC50 = 18 nM) |
| Losmapimod (GW856553X) | Selectively inhibits p38α/β[6] | Selectively inhibits p38α/β[6] | - | - | - |
| Neflamapimod (VX-745) | 10 | 22-fold less potent than p38α | No inhibition | - | - |
| Talmapimod (SCIO-469) | 9 | - | - | - | >1000-fold selectivity vs ERK2, JNK1, LCK[7] |
Table 1: In Vitro Potency and Selectivity of p38 MAPK Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates greater potency. Data for Ralimetinib, Neflamapimod, and Talmapimod from various sources.[7] Note: Direct comparative studies are limited, and assay conditions may vary between studies.
| Inhibitor | Route of Administration | Key Pharmacokinetic Properties |
| This compound (BIRB 796) | Oral | Good oral bioavailability and pharmacokinetic performance in mice.[2][8] |
| Losmapimod (GW856553X) | Oral, Intravenous | Absolute oral bioavailability of 0.62 in healthy volunteers.[9] |
| Neflamapimod (VX-745) | Oral | Demonstrates robust brain penetrance in humans.[10] |
| Ralimetinib (LY2228820) | Oral | Plasma exposure increases in a dose-dependent manner. |
Table 2: Pharmacokinetic Profiles of p38 MAPK Inhibitors. This table provides a summary of the administration routes and key pharmacokinetic characteristics. Detailed parameters can vary based on the specific study and species.
Signaling Pathway and Mechanism of Action
The p38 MAPK pathway is a tiered signaling cascade activated by cellular stress and inflammatory cytokines.[1] This pathway culminates in the phosphorylation of various downstream targets, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] this compound is a potent, allosteric inhibitor that binds to a site distinct from the ATP-binding pocket of p38 MAPK, inducing a conformational change that prevents kinase activation.[8] This unique mechanism contributes to its high selectivity.[8]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used to characterize p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Objective: To determine the IC50 value of an inhibitor against p38 MAPK isoforms.
Materials:
-
Recombinant human p38 MAPKα, β, γ, or δ
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase buffer, the specific p38 MAPK isoform, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., ATF2).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular p38 Phosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of p38 MAPK in response to a stimulus.
Objective: To assess the cellular potency of a p38 inhibitor.
Materials:
-
A relevant cell line (e.g., THP-1 monocytes, HeLa cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
Test inhibitor
-
Lysis buffer
-
Antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated p38 and total p38 in the cell lysates using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA) and calculate the percentage of inhibition of p38 phosphorylation at each inhibitor concentration to determine the EC50 value.
References
- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Losmapimod - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
Assessing the Translational Potential of Doramapimod: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of Doramapimod (also known as BIRB 796), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a critical resource for researchers in inflammation, immunology, and oncology.
Introduction to this compound and the p38 MAPK Pathway
This compound is a small molecule inhibitor that targets the p38 MAPK, a key enzyme in cellular signaling pathways. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[1][2] It plays a central role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive therapeutic target for a wide range of inflammatory diseases.[3][4] this compound has been investigated in numerous preclinical and clinical studies for conditions ranging from rheumatoid arthritis to sepsis and, more recently, COVID-19.[5][6][7]
Mechanism of Action
This compound is a highly potent and selective pan-inhibitor of p38 MAPK isoforms (α, β, γ, δ).[8] Unlike many kinase inhibitors that compete with ATP at the enzyme's active site, this compound binds to an allosteric, or distinct, site on the p38α kinase.[4][9] This unique binding mechanism induces a significant conformational change in the enzyme, locking it in an inactive state and preventing its activation by upstream kinases.[4][9] This mode of action contributes to its high affinity and slow dissociation rate.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effect of the p38 MAPK inhibitor this compound on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Doramapimod and Other Clinical-Stage p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Doramapimod (BIRB 796), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other clinical-stage p38 inhibitors, namely Neflamapimod (VX-745) and Losmapimod (GW856553). This document aims to deliver an objective analysis supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.
Introduction to p38 MAPK Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to stress and inflammation. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and neurodegenerative conditions. As such, inhibitors of p38 MAPK have been actively pursued as potential therapeutic agents. This guide focuses on a comparative analysis of three key p38 inhibitors that have reached the clinical stage of development: this compound, Neflamapimod, and Losmapimod.
Biochemical and Pharmacokinetic Profile
A direct comparison of the biochemical potency and pharmacokinetic properties of these inhibitors is crucial for understanding their therapeutic potential.
| Parameter | This compound (BIRB 796) | Neflamapimod (VX-745) | Losmapimod (GW856553) |
| p38α IC50 | 38 nM[1][2][3] | 10 nM[4][5] | pKi = 8.1 (~7.9 nM)[6][7] |
| p38β IC50 | 65 nM[1][2][3] | 220 nM[4][5] | pKi = 7.6 (~25.1 nM)[6][7] |
| p38γ IC50 | 200 nM[1][2][3] | No significant inhibition[8] | Not widely reported |
| p38δ IC50 | 520 nM[1][2][3] | Not widely reported | Not widely reported |
| Selectivity | Pan-p38 inhibitor. Also inhibits JNK2, c-RAF, Fyn, and Lck to a lesser extent[9]. | Selective for p38α over p38β. Described as a highly selective p38α inhibitor[10]. | Selective for p38α and p38β[11]. |
| Cmax (ng/mL) | Data from human clinical trials not readily available. | Data from human clinical trials not readily available. | 85.0 ± 16.7 (15 mg dose in FSHD patients)[12] |
| AUC0-12 (ng*h/mL) | Data from human clinical trials not readily available. | Data from human clinical trials not readily available. | 410 ± 50.3 (15 mg dose in FSHD patients)[12] |
| Tmax (hours) | Data from human clinical trials not readily available. | Data from human clinical trials not readily available. | ~3.5 (in FSHD patients)[12] |
| Half-life (hours) | Data from human clinical trials not readily available. | Data from human clinical trials not readily available. | Not readily available. |
| Brain Penetration | Preclinical evidence of brain penetration. | Confirmed robust blood-brain-barrier penetration in humans (CSF to unbound plasma ratio of ~1.2)[10]. | Information not readily available. |
Clinical Trial Performance
The clinical development of these p38 inhibitors has been pursued for a range of indications, with varying degrees of success.
| Clinical Trial | This compound (BIRB 796) | Neflamapimod (VX-745) | Losmapimod (GW856553) |
| Indication(s) | Rheumatoid Arthritis, Psoriasis (Development for some indications discontinued)[13] | Alzheimer's Disease, Dementia with Lewy Bodies (DLB)[14] | Facioscapulohumeral Muscular Dystrophy (FSHD)[11] |
| Phase | Reached Phase II[13] | Phase IIb completed[15] | Phase III completed[11] |
| Key Clinical Findings | Limited publicly available quantitative results from human trials. Development for some indications was halted[16]. | Alzheimer's Disease (Phase 2a): Statistically significant improvement in episodic memory (immediate recall p=0.001; delayed recall p<0.001). Alzheimer's Disease (Phase 2b - REVERSE-SD): Failed to meet the primary endpoint of improvement in episodic memory. Showed a statistically significant decrease in cerebrospinal fluid (CSF) levels of phospho-tau (p=0.012) and total tau (p=0.031)[6]. Dementia with Lewy Bodies (Phase 2b extension - RewinD-LB): A new capsule formulation led to increased plasma concentrations and demonstrated improvement on the Clinical Dementia Rating Sum of Boxes (CDR-SB) and the Alzheimer's Disease Cooperative Study – Clinical Global Impression of Change (CGIC)[11]. | FSHD (Phase 2b - ReDUX4): Did not meet the primary endpoint of reducing DUX4-driven gene expression. However, it showed a slowing of disease progression and improved function on some secondary measures. FSHD (Phase 3 - REACH): Failed to meet the primary endpoint of improving upper limb function. The placebo group did not show the expected functional decline. |
| Safety and Tolerability | Generally well-tolerated in early trials[16]. | Generally well-tolerated in clinical trials[6]. | Generally well-tolerated with no serious adverse events reported in FSHD trials[12]. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the evaluation process for these inhibitors, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway.
Caption: Experimental Workflow for p38 Inhibitor Evaluation.
Experimental Protocols
p38α Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of an inhibitor against the p38α kinase.
Methodology:
-
Reagents and Materials: Recombinant human p38α enzyme, a suitable kinase substrate (e.g., ATF2), ATP, assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), test inhibitor, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control). c. Add 2 µL of p38α enzyme solution to each well. d. Add 2 µL of a substrate/ATP mixture to initiate the reaction. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production via luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional activity of a p38 inhibitor in a cellular context by measuring its effect on cytokine production.
Methodology:
-
Reagents and Materials: Isolated human PBMCs, lipopolysaccharide (LPS), RPMI-1640 medium, fetal bovine serum (FBS), test inhibitor, and a human TNF-α ELISA kit.
-
Procedure: a. Plate PBMCs in a 96-well plate. b. Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. d. Incubate the plate for 4-24 hours at 37°C. e. Collect the cell culture supernatant. f. Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of the inhibitor for TNF-α release by plotting the percentage of inhibition against the inhibitor concentration.
Collagen-Induced Arthritis (CIA) in Mice (In Vivo Efficacy)
Objective: To evaluate the therapeutic efficacy of a p38 inhibitor in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: a. Emulsify type II collagen with Complete Freund's Adjuvant (CFA). b. Administer an initial immunization of the collagen/CFA emulsion intradermally at the base of the tail. c. After 21 days, administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Treatment: a. Once arthritis is established (typically 28-35 days after the first immunization), randomize the mice into treatment and vehicle control groups. b. Administer the test inhibitor or vehicle control daily via an appropriate route (e.g., oral gavage).
-
Assessment: a. Monitor the mice daily for clinical signs of arthritis, scoring each paw based on the severity of inflammation and swelling. b. At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and bone erosion.
-
Data Analysis: Compare the arthritis scores and histological parameters between the treatment and control groups to determine the efficacy of the inhibitor.
Conclusion
This comparative guide highlights the distinct profiles of this compound, Neflamapimod, and Losmapimod. This compound presents as a pan-p38 inhibitor with preclinical efficacy in inflammatory models, though its clinical development has faced challenges. Neflamapimod, a more selective p38α inhibitor with demonstrated brain penetration, has shown mixed but promising results in neurodegenerative diseases, particularly in a subset of patients with Dementia with Lewy Bodies. Losmapimod, targeting p38α and p38β, has been extensively studied in FSHD, and while it did not meet its primary endpoints in later-stage trials, it has provided valuable insights into the role of p38 in this disease.
The choice of a p38 inhibitor for research or therapeutic development will depend on the specific disease context, the desired selectivity profile, and the required pharmacokinetic properties, particularly for CNS indications. The data and protocols presented in this guide are intended to provide a solid foundation for such evaluations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mpbio.com [mpbio.com]
- 3. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 4. promega.com [promega.com]
- 5. novamedline.com [novamedline.com]
- 6. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Neflamapimod on Brain Inflammation in Alzheimer's Disease Patients [ctv.veeva.com]
- 8. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pharmacally.com [pharmacally.com]
- 12. chondrex.com [chondrex.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pardon Our Interruption [opnme.com]
- 15. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EIP Pharma announces positive results with neflamapimod (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease [prnewswire.com]
Safety Operating Guide
Proper Disposal Procedures for Doramapimod: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Doramapimod (also known as BIRB-796) must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its treatment as hazardous chemical waste.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The primary directive for this compound waste is to "Dispose of contents/ container to an approved waste disposal plant."[1] This should be done in accordance with all applicable country, federal, state, and local regulations.[1][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound, as well as any materials grossly contaminated with the powder (e.g., weighing papers, contaminated gloves), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
2. Spill Management and Cleanup:
-
In the event of a spill, evacuate non-essential personnel from the area.[1][2]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent like diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
All cleanup materials (absorbents, contaminated wipes, etc.) must be collected in a sealed container and disposed of as hazardous waste.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
3. Container Management:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the empty container can be disposed of according to institutional protocols, which may still require it to be treated as hazardous waste.
4. Final Disposal:
-
All collected this compound waste must be disposed of through a licensed and approved hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]
Data Presentation: Hazard and Disposal Summary
| Identifier | Hazard Classification | Disposal Precautionary Statement |
| This compound (BIRB-796) | Acute toxicity, Oral (Category 4)[1] | P273: Avoid release to the environment.[1] |
| CAS No: 285983-48-4 | Acute aquatic toxicity (Category 1)[1] | P391: Collect spillage.[1] |
| Chronic aquatic toxicity (Category 1)[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for the efficacy or properties of this compound are cited for these disposal instructions.
Mandatory Visualization
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Doramapimod
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Doramapimod, a potent p38 MAPK inhibitor. Adherence to these procedures is critical for minimizing exposure risk and ensuring proper disposal.
When working with this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, a comprehensive approach to safety is required.[1] This includes the use of appropriate personal protective equipment (PPE), adherence to strict handling protocols, and proper disposal of waste.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust.[1][2][3] |
| Hand Protection | Chemical impermeable/resistant gloves | Prevents skin contact. Gloves must be inspected before use and changed frequently.[2][4] |
| Body Protection | Impervious clothing or lab coat | Provides a barrier against accidental spills and contamination.[1][2][3] |
| Respiratory Protection | Suitable respirator (e.g., N95 dust mask for nuisance dust) | Required when there is a risk of inhaling dust or aerosols, especially if ventilation is inadequate.[1][4][5] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Whenever possible, use a laboratory fume hood for all manipulations of this compound.[4]
-
Ensure that a safety shower and eye wash station are readily accessible.[1][3]
Handling Procedures:
-
Do not breathe dust, vapors, mist, or gas.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][6]
-
Wash hands and any exposed skin thoroughly after handling.[1][6]
Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the powder and -80°C when in solvent.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[4] Call a poison control center or doctor for treatment advice.[1][6]
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined above.[1]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1]
-
For solid spills, gently cover with a wetted absorbent material to avoid raising dust, then collect the material.[7]
-
Place all contaminated materials into a suitable, sealed container for disposal.[4]
-
Clean the spill area thoroughly with a detergent solution followed by water.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations.
-
Contents and containers should be sent to an approved waste disposal plant.[1]
-
Avoid release into the environment.[1] Collect any spillage.[1]
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound (BIRB-796)|285983-48-4|MSDS [dcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
